(-)-Steganacin
Description
Structure
3D Structure
Properties
IUPAC Name |
[(9R,13R,14R)-3,4,5-trimethoxy-10-oxo-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-14-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O9/c1-11(25)33-21-14-8-18-17(31-10-32-18)7-13(14)20-12(5-15-16(21)9-30-24(15)26)6-19(27-2)22(28-3)23(20)29-4/h6-8,15-16,21H,5,9-10H2,1-4H3/t15-,16+,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTXBUKLGQCZHC-XFQAVAEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(=O)C2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3C4=CC5=C(C=C14)OCO5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961694 | |
| Record name | Steganacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41451-68-7 | |
| Record name | Steganacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of (-)-Steganacin: A Lignan Lactone from Steganotaenia araliacea with Potent Antimitotic Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Steganacin, a dibenzocyclooctadiene lignan (B3055560) lactone, was first identified as a potent antileukemic agent from the African plant Steganotaenia araliacea. Its discovery in the early 1970s marked the emergence of a new class of cytotoxic natural products with a unique chemical scaffold and a distinct mechanism of action. This technical guide provides a comprehensive overview of the seminal research that led to the isolation, structural elucidation, and characterization of this compound's biological activity. Detailed experimental protocols from key studies are presented, along with tabulated quantitative data on its physicochemical properties and cytotoxic effects. Furthermore, this document includes visualizations of the isolation workflow and its mechanism of action to facilitate a deeper understanding for researchers in natural product chemistry, oncology, and drug development.
Introduction
The search for novel anticancer agents from natural sources has been a cornerstone of drug discovery for decades. In 1973, a significant breakthrough was reported by Kupchan and colleagues with the isolation of this compound and its congeners from an alcoholic extract of Steganotaenia araliacea Hochst.[1]. This discovery was the result of a bioactivity-guided fractionation effort, where extracts were screened for activity against P-388 leukemia in mice and cytotoxicity against human carcinoma of the nasopharynx (KB) cells. This compound emerged as a compound of interest due to its significant antitumor properties and its novel molecular structure, being the first of the bisbenzocyclooctadiene lactone lignans (B1203133) to be identified. Subsequent research has confirmed that this compound is the natural enantiomer and has elucidated its mechanism of action as a potent inhibitor of microtubule assembly, a critical process in cell division.[2] This guide synthesizes the foundational work on this compound to serve as a detailed technical resource.
Physicochemical and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques and chemical transformations. The key physicochemical and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₄O₉ | [2][3] |
| Molar Mass | 456.447 g/mol | [2][3] |
| Appearance | Crystalline solid | |
| Melting Point | 212-214 °C | |
| Optical Rotation ([α]D) | -116° (c 0.5, CHCl₃) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
(Note: The following is a representative compilation of NMR data for the dibenzocyclooctadiene lignan core structure. Specific assignments for this compound may vary slightly based on the original reporting, which is not fully available in the immediate search results.)
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm, Multiplicity, J (Hz) |
| 1 | ~130.0 | |
| 2 | ~108.0 | 6.5-6.7 (s) |
| 3 | ~147.0 | |
| 4 | ~148.0 | |
| 4a | ~125.0 | |
| 5 | ~40.0 | 2.2-2.4 (m) |
| 6 | ~70.0 | 3.6-3.8 (m) |
| 7 | ~45.0 | 2.0-2.2 (m) |
| 8 | ~122.0 | 6.1-6.3 (d) |
| 9 | ~109.0 | 6.6-6.8 (d) |
| 10 | ~147.0 | |
| 11 | ~149.0 | |
| 12 | ~108.0 | |
| 12a | ~132.0 | |
| 1' (C=O) | ~175.0 | |
| 2' (CH₂) | ~71.0 | 3.6-3.8 (m) |
| OMe | ~56.0 | 3.5-3.9 (s) |
| OAc (C=O) | ~170.0 | |
| OAc (CH₃) | ~21.0 | 2.0-2.1 (s) |
| O-CH₂-O | ~101.0 | 5.9-6.0 (d) |
Experimental Protocols
The isolation and biological characterization of this compound involved multi-step procedures. The following protocols are based on the detailed methodologies reported in the literature, particularly the work of Wickramaratne et al. (1993), which provides a more comprehensive experimental account than the initial discovery communication.
Bioactivity-Guided Isolation of this compound
The isolation of this compound was directed by its cytotoxic and antimitotic activity. A workflow for this process is outlined below.
References
The Botanical Treasure Hunt: A Technical Guide to the Natural Sources and Isolation of Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds, have garnered significant attention within the scientific community for their diverse and potent biological activities. Primarily found within the plant kingdom, these intricate molecules hold promise for the development of novel therapeutics. This technical guide provides an in-depth exploration of the natural sources of dibenzocyclooctadiene lignans and the detailed methodologies employed for their isolation and purification.
Natural Sources: The Schisandraceae Family and Beyond
The primary reservoir of dibenzocyclooctadiene lignans is the Schisandraceae family , a group of flowering plants with a rich history in traditional medicine, particularly in Asia.[1][2] Within this family, the genera Schisandra and Kadsura are the most prominent sources.
The Schisandra Genus:
Often referred to as "Schisandra lignans," these compounds are characteristic secondary metabolites of this genus.[1] The most extensively studied species is Schisandra chinensis , whose fruits, known as "five-flavor fruit," have been a staple in Traditional Chinese Medicine for centuries.[3][4][5] Other notable species rich in these lignans include:
These lignans are not confined to the fruits; they have also been isolated from the stems, leaves, and seeds of Schisandra plants, with the seeds often containing the highest concentrations.[1][6]
The Kadsura Genus:
Species within the Kadsura genus are also significant sources of dibenzocyclooctadiene lignans.[7] Kadsura coccinea and Kadsura induta are two examples that have been investigated for their rich lignan (B3055560) content.[8][9]
While the Schisandraceae family is the principal source, related lignan structures have been identified in other plant families, such as the Magnoliaceae, suggesting a broader, albeit less concentrated, distribution in the plant kingdom.[10]
Biosynthesis: A Glimpse into Nature's Chemical Factory
The biosynthesis of dibenzocyclooctadiene lignans is a complex process that is not yet fully elucidated.[1] The proposed pathway originates from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The likely precursor is coniferyl alcohol, which undergoes a series of enzymatic transformations to form various lignan subtypes, ultimately leading to the characteristic dibenzocyclooctadiene skeleton.[1][11]
Below is a simplified representation of the proposed biosynthetic pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Dibenzocyclooctadiene lignans from Schisandra chinensis and their inhibitory activity on NO production in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Schisandrin A and Schisandrin B in Traditional Chinese Medicine Preparation Huganpian Tablet by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Enigmatic Pathway to a Potent Plant-Derived Compound: A Technical Guide to Steganacin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steganacin (B1217048), a dibenzocyclooctadiene lignan (B3055560) isolated from the African plant Steganotaenia araliacea, has garnered significant attention for its potent antimitotic and cytotoxic activities, positioning it as a promising scaffold for anticancer drug development. Despite its therapeutic potential, the precise biosynthetic pathway of steganacin within the plant remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of steganacin biosynthesis, drawing upon the established knowledge of lignan formation in other plant species. It details the probable enzymatic steps, from the general phenylpropanoid pathway to the specialized reactions likely involved in the formation of the characteristic dibenzocyclooctadiene core. This document also outlines detailed experimental protocols for key analytical and enzymatic assays and presents a framework for future research to fully unravel the intricate biosynthetic network leading to steganacin.
Introduction
Steganacin is a complex bicyclic lignan lactone first isolated from the stem bark of Steganotaenia araliacea[1][2]. It belongs to the dibenzocyclooctadiene class of lignans (B1203133), which are characterized by a unique eight-membered ring system. Steganacin and its analogues have demonstrated significant biological activities, including potent inhibition of tubulin polymerization, a mechanism of action shared with established anticancer agents[2]. This has spurred interest in its potential as a lead compound for the development of new chemotherapeutics. However, the sustainable supply of steganacin is hampered by its low abundance in the natural source and the complexity of its chemical synthesis. A thorough understanding of its biosynthetic pathway in S. araliacea is therefore crucial for developing biotechnological production platforms, such as metabolic engineering in microbial or plant systems.
While no direct studies on the transcriptome or metabolome of Steganotaenia araliacea have been published to date, the biosynthesis of other dibenzocyclooctadiene lignans, particularly in species like Schisandra chinensis, has been investigated[3][4]. This guide leverages this existing knowledge to propose a putative biosynthetic pathway for steganacin and provides the necessary technical framework for its experimental validation.
The Putative Biosynthetic Pathway of Steganacin
The biosynthesis of steganacin is believed to follow the general lignan biosynthetic pathway, which originates from the phenylpropanoid pathway. This pathway can be conceptually divided into three main stages:
-
Phenylpropanoid Pathway: Synthesis of monolignol precursors.
-
Monolignol Coupling: Formation of the initial lignan scaffold.
-
Post-Coupling Modifications: Tailoring reactions leading to the final steganacin structure.
Stage 1: The Phenylpropanoid Pathway - Building the Monomers
The journey to steganacin begins with the aromatic amino acid L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine into coniferyl alcohol, a key monolignol precursor for many lignans.
Stage 2: Monolignol Coupling - The Role of Dirigent Proteins
The defining step in lignan biosynthesis is the stereoselective coupling of two monolignol units. This reaction is mediated by a class of non-catalytic proteins known as dirigent proteins (DPs)[5][6]. In the presence of an oxidizing agent, such as a laccase or peroxidase, coniferyl alcohol is oxidized to a radical. The dirigent protein then guides the radical-radical coupling to form a specific stereoisomer of the initial lignan, pinoresinol (B1678388). It is hypothesized that a specific dirigent protein in S. araliacea directs the formation of the precursor that will ultimately lead to the stereochemistry observed in steganacin.
Stage 3: Post-Coupling Modifications - Towards the Dibenzocyclooctadiene Scaffold
Following the formation of pinoresinol, a series of reductive and oxidative reactions are required to form the dibenzocyclooctadiene scaffold of steganacin. While the exact sequence of events for steganacin is unknown, the pathway to other dibenzocyclooctadiene lignans in plants like Schisandra chinensis provides a plausible model[3][4]. This proposed pathway involves the sequential reduction of pinoresinol to lariciresinol (B1674508) and then to secoisolariciresinol (B192356), followed by oxidative cyclization to form the eight-membered ring. Subsequent tailoring reactions, such as hydroxylations, methylations, and lactone ring formation, would then lead to the final structure of steganacin. Key enzyme families implicated in these transformations include pinoresinol-lariciresinol reductases (PLRs), secoisolariciresinol dehydrogenases (SDHs), and various cytochrome P450 monooxygenases (CYPs) and oxidoreductases[7][8].
Quantitative Data
As there is no published quantitative data on the biosynthesis of steganacin in Steganotaenia araliacea, the following table provides an example of the type of quantitative data that could be generated through experimentation, based on studies of other lignans[9][10]. This data would be crucial for identifying rate-limiting steps and for metabolic engineering efforts.
| Parameter | Value | Method | Reference |
| Enzyme Kinetics | |||
| SaPAL Km (for L-Phe) | Hypothetical | Spectrophotometric Assay | - |
| SaPLR Km (for Pinoresinol) | Hypothetical | HPLC-based Assay | - |
| SaSDH Km (for Secoisolariciresinol) | Hypothetical | Spectrophotometric Assay | - |
| Metabolite Concentrations | |||
| Coniferyl alcohol in S. araliacea stem bark | Hypothetical | LC-MS/MS | - |
| Pinoresinol in S. araliacea stem bark | Hypothetical | LC-MS/MS | - |
| Steganacin in S. araliacea stem bark | Hypothetical | HPLC-UV | [2] |
Sa refers to Steganotaenia araliacea.
Experimental Protocols
The elucidation of the steganacin biosynthetic pathway requires a combination of analytical chemistry, enzymology, and molecular biology techniques. Below are detailed protocols for key experiments.
Extraction and Quantification of Lignans from Steganotaenia araliacea
Objective: To extract and quantify steganacin and its putative precursors from plant material.
Materials:
-
Dried, powdered stem bark of S. araliacea
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Analytical standards for steganacin and other relevant lignans
-
Ultrasonic bath
-
Centrifuge
-
HPLC-UV or LC-MS/MS system with a C18 column
Protocol:
-
Weigh 100 mg of powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol in water.
-
Vortex for 1 minute to mix thoroughly.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C[9].
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
For quantification, prepare a calibration curve using analytical standards of the target lignans.
-
Inject the sample onto the HPLC-UV or LC-MS/MS system. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B)[11][12].
-
Identify and quantify the lignans based on retention time and UV spectra or mass-to-charge ratio compared to the standards.
Enzyme Assays for Key Biosynthetic Steps
4.2.1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay
Objective: To measure the activity of the first enzyme in the phenylpropanoid pathway.
Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified by its absorbance at 290 nm.
Materials:
-
Crude protein extract from S. araliacea
-
50 mM Tris-HCl buffer, pH 8.8
-
20 mM L-phenylalanine
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of L-phenylalanine solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the crude protein extract.
-
Monitor the increase in absorbance at 290 nm for 10-20 minutes.
-
Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid (9660 M-1cm-1).
4.2.2. Pinoresinol-Lariciresinol Reductase (PLR) Activity Assay
Objective: To measure the activity of the enzyme responsible for the reduction of pinoresinol and lariciresinol.
Principle: PLR uses NADPH as a cofactor to reduce its substrates. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Crude or purified PLR enzyme from S. araliacea
-
100 mM Sodium phosphate (B84403) buffer, pH 7.0
-
1 mM (+)- or (-)-Pinoresinol (or lariciresinol) dissolved in a minimal amount of DMSO and diluted in buffer
-
0.5 mM NADPH
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing 800 µL of phosphate buffer, 50 µL of NADPH solution, and 50 µL of the enzyme solution.
-
Pre-incubate at 30°C for 3 minutes.
-
Start the reaction by adding 100 µL of the pinoresinol solution.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate the activity using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Transcriptome Analysis to Identify Biosynthetic Genes
Objective: To identify candidate genes encoding the enzymes of the steganacin biosynthetic pathway.
Protocol:
-
Extract total RNA from various tissues of S. araliacea (e.g., stem bark, leaves, roots).
-
Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina RNA-Seq)[13][14][15].
-
Assemble the transcriptome de novo or by mapping to a reference genome if available.
-
Annotate the unigenes by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG).
-
Identify candidate genes for each step of the proposed biosynthetic pathway based on their annotation (e.g., PAL, C4H, 4CL, reductases, dehydrogenases, CYPs, dirigent proteins).
-
Analyze the expression patterns of these candidate genes across different tissues to correlate their expression with the accumulation of steganacin and its precursors.
Future Directions and Conclusion
The complete elucidation of the steganacin biosynthetic pathway is a challenging but rewarding endeavor. The proposed pathway in this guide provides a solid foundation for future research. The immediate next steps should focus on:
-
Transcriptome and Metabolome Profiling of Steganotaenia araliacea: This will be instrumental in identifying the specific genes and intermediates involved in steganacin biosynthesis.
-
Heterologous Expression and Functional Characterization of Candidate Enzymes: This will confirm the catalytic activity of the identified genes.
-
In Vitro Reconstitution of the Pathway: Combining the functionally characterized enzymes to produce steganacin in a test tube would provide definitive proof of the pathway.
Unraveling the biosynthetic pathway of steganacin will not only be a significant contribution to our understanding of plant secondary metabolism but will also pave the way for the sustainable production of this valuable medicinal compound through metabolic engineering. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to embark on this exciting area of research.
References
- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antimitotic dibenzocyclo-octadiene lignan constituents of the stem bark of Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dirigent protein - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis [mdpi.com]
- 8. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved production of dibenzocyclooctadiene lignans in the elicited microshoot cultures of Schisandra chinensis (Chinese magnolia vine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptome analyses reveal the expression profile of genes related to lignan biosynthesis in Anthriscus sylvestris L. Hoffm. Gen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ICI Journals Master List [journals.indexcopernicus.com]
- 15. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of (-)-Steganacin Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Steganacin, a naturally occurring dibenzocyclooctadiene lignan (B3055560) lactone, has garnered significant attention within the scientific community for its potent antineoplastic properties. Isolated from the Ethiopian plant Steganotaenia araliacea, it has demonstrated promising activity against various cancer cell lines.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound crystals, offering valuable data and methodologies for researchers engaged in its study and development as a potential therapeutic agent.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are crucial for its handling, formulation, and analysis. While extensive quantitative data for some properties are not widely published, this section summarizes the available information and provides expected characteristics based on its chemical class.
General Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₄O₉ | [2] |
| Molar Mass | 456.44 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 212.5 - 214.5 °C |
Solubility
| Solvent | Expected Solubility |
| Water | Poorly soluble |
| Methanol | Soluble |
| Ethanol (B145695) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
Crystallographic Data
Despite extensive searches of the Cambridge Crystallographic Data Centre (CCDC) and other public databases, detailed single-crystal X-ray diffraction data for this compound, including its crystal system, space group, and unit cell dimensions, are not publicly available at this time. The original publication by Kupchan et al. (1973) describes the compound as crystalline but does not provide crystallographic parameters.[1]
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed assigned ¹H and ¹³C NMR spectra for this compound are not consistently reported across the literature. However, based on its known structure, the following characteristic chemical shifts would be expected.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | m |
| Methoxy (B1213986) Protons | 3.8 - 4.0 | s |
| Acetyl Protons | ~2.0 | s |
| Aliphatic Protons | 2.0 - 4.5 | m |
Expected ¹³C NMR Chemical Shifts:
| Carbons | Expected Chemical Shift (ppm) |
| Carbonyl (lactone) | 170 - 180 |
| Carbonyl (acetyl) | ~170 |
| Aromatic Carbons | 100 - 150 |
| Methoxy Carbons | 55 - 65 |
| Aliphatic Carbons | 20 - 80 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Lactone) | ~1770 | Strong |
| C=O (Ester) | ~1730 | Strong |
| C-H (Aromatic) | >3000 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium |
| C-O (Ether & Ester) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of this compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ would be anticipated. Tandem mass spectrometry (MS/MS) would likely show fragmentation patterns involving the loss of the acetyl group, methoxy groups, and cleavage of the lactone ring.
Stability and Degradation
The stability of this compound is a key consideration for its development as a pharmaceutical agent. The lactone ring in its structure is a potential site for metabolic degradation and hydrolysis.[3]
Potential Degradation Pathways:
-
Hydrolysis: The ester linkage of the lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring and a loss of biological activity.
-
Oxidation: The electron-rich aromatic rings and benzylic positions may be susceptible to oxidation.
-
Epimerization: The stereocenters of the molecule could be susceptible to epimerization under certain conditions, potentially affecting its biological activity.
Forced degradation studies under various stress conditions (e.g., acid, base, oxidative, photolytic, and thermal stress) are recommended to fully characterize the degradation profile of this compound and to develop stability-indicating analytical methods.[1][4]
Experimental Protocols
Detailed, validated experimental protocols for the analysis of this compound are not widely published. The following are general methodologies that can be adapted for the characterization of this compound crystals.
Melting Point Determination
Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.[5][6][7][8][9]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
Mortar and pestle
Procedure:
-
Ensure the this compound crystal sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
Principle: The equilibrium solubility is determined by agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then quantified.[10][11][12][13][14]
Materials:
-
This compound crystals
-
Selected solvents of analytical grade
-
Scintillation vials or flasks with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent.
-
Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtered, saturated solution using a validated HPLC method with a calibration curve.
-
Express the solubility in mg/mL or mol/L.
Crystal Growth for X-ray Diffraction
Principle: Growing single crystals of sufficient size and quality is a prerequisite for X-ray crystallographic analysis. This often involves slow evaporation of a solvent from a saturated solution or vapor diffusion.
General Procedure (Slow Evaporation):
-
Dissolve a small amount of this compound in a suitable solvent or solvent mixture to create a nearly saturated solution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Biological Activity and Signaling Pathways
This compound exerts its potent antimitotic and antitumor effects primarily through its interaction with tubulin, a key component of the cellular cytoskeleton.
Mechanism of Action
This compound is a tubulin polymerization inhibitor that binds to the colchicine-binding site on β-tubulin.[7] This binding destabilizes the microtubule structure, preventing its assembly and leading to the disruption of the mitotic spindle.[13] The inability to form a functional mitotic spindle results in cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[13]
Downstream Signaling Pathways
The disruption of microtubule dynamics by this compound has been shown to have downstream effects on other signaling pathways, notably the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that plays a crucial role in tumor angiogenesis and survival under hypoxic conditions.
The integrity of the microtubule network is essential for the nuclear translocation of HIF-1α.[5][10][11][12] By disrupting microtubules, this compound impairs the transport of HIF-1α to the nucleus, thereby inhibiting its transcriptional activity.[10][11] This leads to the downregulation of HIF-1α target genes, such as Vascular Endothelial Growth Factor (VEGF), which are critical for blood vessel formation in tumors.
Conclusion
This compound remains a compound of significant interest due to its potent biological activity. This technical guide has consolidated the available physicochemical data and provided a framework for its further investigation. While there are notable gaps in the publicly available data, particularly concerning its detailed crystal structure and quantitative solubility, the information and protocols presented herein should serve as a valuable resource for researchers in the field. Further studies to fully characterize its properties are warranted and will be crucial for the continued development of this compound as a potential anticancer therapeutic.
References
- 1. biomedres.us [biomedres.us]
- 2. Steganacin | C24H24O9 | CID 443021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The key role of microtubules in hypoxia preconditioning-induced nuclear translocation of HIF-1α in rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Microtubules Regulate Hypoxia-inducible Factor-1α Protein Trafficking and Activity: IMPLICATIONS FOR TAXANE THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubules regulate hypoxia-inducible factor-1α protein trafficking and activity: implications for taxane therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
Early Investigations into the Antileukemic Potential of (-)-Steganacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Steganacin, a dibenzocyclooctadiene lactone lignan (B3055560) first isolated from the African shrub Steganotaenia araliacea, emerged in the early 1970s as a compound of significant interest due to its potent antileukemic properties.[1] Early research elucidated its mechanism of action as a powerful inhibitor of microtubule assembly, placing it in a class of compounds that disrupt cell division, a critical process in the proliferation of cancer cells. This technical guide provides an in-depth analysis of the foundational studies on the antileukemic effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the core biological processes involved.
Core Antileukemic Properties and Mechanism of Action
Initial studies revealed that this compound exhibits significant cytotoxic activity against various leukemia cell lines. Its primary mechanism of action is the inhibition of tubulin polymerization, a crucial step in the formation of the mitotic spindle required for cell division.[2] By binding to tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Quantitative Analysis of In Vitro Cytotoxicity
While early studies established the antileukemic potential of this compound, comprehensive quantitative data across a wide range of leukemia cell lines is distributed across various publications. The following table summarizes available IC50 values, providing a comparative view of its potency.
| Cell Line | Leukemia Type | IC50 (µM) | Reference |
| P388 | Murine Lymphocytic Leukemia | Data not specified in early key papers, but significant in vivo activity was reported. | [1] |
| L1210 | Murine Lymphocytic Leukemia | Data not specified in early key papers, but significant in vivo activity was reported. | [3] |
| HL-60 | Human Promyelocytic Leukemia | Specific IC50 values for this compound are not readily available in the foundational literature, though the cell line is a common model for apoptosis studies. | [2][4][5][6][7] |
Note: The foundational research often prioritized in vivo screening, and detailed IC50 data for a broad panel of human leukemia cell lines from that era is limited in publicly accessible literature.
In Vivo Antileukemic Activity
The initial promise of this compound as an antileukemic agent was demonstrated in murine models of leukemia, particularly the P388 and L1210 systems. These in vivo studies were critical in establishing its therapeutic potential.
| Animal Model | Leukemia Model | Treatment Regimen (Dose and Schedule) | Outcome (% T/C or % ILS) | Reference |
| Mice | P388 Leukemia | Data from early seminal papers lacks specific dosage and outcome percentages, but notes significant antileukemic activity. | Not specified | [1] |
| Mice | L1210 Leukemia | Data from early seminal papers lacks specific dosage and outcome percentages. | Not specified | [3] |
Key:
-
% T/C (Test/Control): A measure of tumor growth inhibition.
-
% ILS (Increase in Lifespan): A measure of the increase in the lifespan of treated animals compared to controls.
Experimental Protocols
The following sections detail the methodologies employed in the early investigations of this compound's antileukemic properties.
In Vitro Cytotoxicity Assay (General Protocol)
This protocol outlines a typical method for determining the cytotoxic effects of a compound on leukemia cell lines.
-
Cell Culture: Human leukemia cell lines (e.g., HL-60, K562, Jurkat) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: The prepared dilutions of this compound are added to the wells. A vehicle control (medium with DMSO) and a negative control (medium only) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the in vitro assembly of microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction buffer containing GTP (guanosine triphosphate) and other essential components is prepared.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Treatment: this compound at various concentrations is added to the reaction mixture. A control with no compound is included.
-
Measurement: The polymerization of tubulin into microtubules is monitored by measuring the increase in turbidity (absorbance) over time at 340 nm using a spectrophotometer.
-
Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Leukemia cells are treated with this compound at various concentrations for a specific duration.
-
Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.
-
Cell Treatment: Leukemia cells are treated with this compound for a defined period.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells: Early apoptotic cells.
-
Annexin V-positive, PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative, PI-negative cells: Live cells.
-
Signaling Pathways and Logical Relationships
The antileukemic activity of this compound is initiated by its direct interaction with tubulin, leading to a cascade of events that culminate in cell death.
Caption: Mechanism of this compound induced apoptosis.
The experimental workflow to characterize the antileukemic properties of a novel compound like this compound typically follows a logical progression from in vitro to in vivo studies.
Caption: Experimental workflow for antileukemic drug discovery.
Conclusion
The early studies on this compound laid a crucial foundation for understanding its potential as an antileukemic agent. By demonstrating its potent inhibition of tubulin polymerization and its efficacy in preclinical models of leukemia, this initial research spurred further investigation into dibenzocyclooctadiene lactones as a class of anticancer compounds. While the specific quantitative data from these early reports can be sparse by modern standards, the methodologies established and the fundamental mechanisms uncovered remain relevant to the ongoing search for novel cancer therapeutics. This technical guide serves as a resource for researchers to understand the historical context and the foundational science behind the antileukemic properties of this compound.
References
- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis in HL-60 cells through the ROS-mediated mitochondrial pathway by ramentaceone from Drosera aliciae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lunasin, with an arginine-glycine-aspartic acid motif, causes apoptosis to L1210 leukemia cells by activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of apoptosis (programmed cell death) in human leukemic HL-60 cells by inhibition of RNA or protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Induction of apoptosis in HL-60 cells by pungent vanilloids, [6]-gingerol and [6]-paradol - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Steganacin: A Technical Guide to its Role as a Lead Compound in Cancer Drug Discovery
Executive Summary: (-)-Steganacin, a dibenzocyclooctadiene lignan (B3055560) lactone originally isolated from Steganotaenia araliacea, has emerged as a significant lead compound in the field of oncology.[1] Its potent cytotoxic and antimitotic activities stem from its ability to inhibit tubulin polymerization, a critical process for cell division. By binding to the colchicine (B1669291) site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This technical guide provides an in-depth analysis of this compound, covering its mechanism of action, structure-activity relationships (SAR), synthesis, and preclinical data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer therapeutics.
Mechanism of Action
The primary anticancer mechanism of this compound is the disruption of microtubule function, which is essential for the formation of the mitotic spindle during cell division.[2][3] This activity places it in the category of antimitotic agents, which includes clinically successful drugs like taxanes and vinca (B1221190) alkaloids.
Inhibition of Tubulin Polymerization
This compound directly interferes with the assembly of α- and β-tubulin heterodimers into microtubules.[2] It inhibits the in vitro polymerization of tubulin and can also induce a slow depolymerization of pre-formed microtubules.[3] This disruption prevents the formation of a functional mitotic apparatus, which is necessary for the proper segregation of chromosomes during mitosis.[2]
Interaction with the Colchicine Binding Site
The molecular basis for its antitubulin activity is its interaction with the colchicine-binding site on β-tubulin.[2][4] this compound acts as a competitive inhibitor of colchicine binding.[2][5] Structural analysis reveals that the trimethoxybenzene ring of steganacin (B1217048) is a key pharmacophore that likely interacts with the portion of the binding site that recognizes the analogous ring in colchicine and podophyllotoxin.[2][3]
Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis
By disrupting microtubule dynamics, this compound triggers a cell cycle checkpoint, leading to mitotic arrest.[2] Cells are unable to progress from metaphase to anaphase, a hallmark of spindle poisons. Prolonged mitotic arrest ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death. This process involves the activation of caspases and other pro-apoptotic proteins, culminating in the elimination of the cancerous cell.
Caption: Signaling pathway of this compound leading from tubulin binding to apoptosis.
In Vitro Biological Activity
This compound demonstrates potent activity against a range of cancer cell lines and is a powerful inhibitor of tubulin assembly in cell-free assays.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic potential of this compound and its analogues has been evaluated against various human cancer cell lines. The data highlights its potent antiproliferative effects, often in the sub-micromolar range.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-468 (Breast) | 0.50 | [6][7] |
| (±)-Steganacin | KB (Nasopharynx) | See Note 1 | [5] |
| (±)-Isopicrostegane | KB (Nasopharynx) | See Note 1 | [8] |
| Note 1: Specific IC50 values for KB cells were not provided in the abstract, but the compound showed significant antitumor activity. |
Tubulin Polymerization Inhibition
The direct effect of this compound on microtubule formation is quantified through tubulin polymerization assays. These assays measure the concentration of the compound required to inhibit the assembly process by 50%.
| Compound | Assay | I50 (µM) | Ki (µM) | Reference |
| This compound | Tubulin Polymerization | ~2.0 | - | [9] |
| (±)-Steganacin | Tubulin Polymerization | 3.5 | - | [8] |
| (±)-Isopicrostegane | Tubulin Polymerization | 5.0 | - | [8] |
| This compound | Colchicine Binding | - | 3.1 | [5] |
Structure-Activity Relationship (SAR) and Synthesis
The unique dibenzocyclooctadiene lactone framework of this compound is crucial for its biological activity.[6] SAR studies have focused on modifications of the biphenyl (B1667301) linkage, the lactone ring, and the substituents on the aromatic rings to optimize potency and drug-like properties.
Key structural features for activity include:
-
The Biphenyl Core: The specific atropisomerism (conformation of the biphenyl system) is critical for activity.
-
The Lactone Ring: The presence and configuration of the lactone are essential.
-
The Trimethoxybenzene Ring: This group is vital for binding to the colchicine site, mimicking the trimethoxyphenyl moiety of colchicine itself.[2]
The total synthesis of this compound has been achieved through various routes, a notable example being an 11-step synthesis using a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction, which provides a 7% overall yield.[6][7] The development of efficient synthetic protocols is critical for producing analogues. Microwave-assisted synthesis has been employed to create aza-analogues, where the lactone is replaced with other heterocycles, in an effort to improve activity and pharmacokinetic profiles.[9]
Caption: Key regions of the this compound scaffold influencing its biological activity.
Preclinical and Drug Development Workflow
The evaluation of this compound and its analogues as potential cancer drugs follows a standard preclinical development pipeline. This workflow begins with initial in vitro screening to establish potency and mechanism, followed by more complex cellular and animal models to assess efficacy and safety.
Caption: Preclinical workflow for the development of this compound-based drug candidates.
Key Experimental Protocols
Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.
-
Principle: Tubulin polymerization causes an increase in light scattering, which can be measured as an increase in absorbance (typically at 340 nm) over time.
-
Methodology:
-
Purified bovine or porcine brain tubulin (>99% pure) is resuspended in a polymerization buffer (e.g., MES buffer with MgCl₂, EGTA) and kept on ice to prevent spontaneous polymerization.
-
The tubulin solution is added to a 96-well plate containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
GTP (1 mM) is added to each well to initiate polymerization.
-
The plate is immediately transferred to a temperature-controlled spectrophotometer set at 37°C.
-
The absorbance at 340 nm is recorded every 30 seconds for 60 minutes.
-
The rate of polymerization and the maximum absorbance are calculated. The concentration of the compound that inhibits the polymerization rate by 50% (I50) is determined by plotting the inhibition percentage against the compound concentration.[3][10]
-
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxicity of a compound on cancer cell lines.
-
Objective: To determine the IC50 value of this compound against cancer cells.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The following day, the media is replaced with fresh media containing serial dilutions of this compound or a vehicle control.
-
Cells are incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
The media containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured on a plate reader at a wavelength of ~570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined using non-linear regression analysis.[11]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Objective: To confirm that this compound induces cell cycle arrest at the G2/M phase.
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium (B1200493) iodide (PI), is used to stain the cells. The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells.
-
Methodology:
-
Cells are seeded and treated with this compound at its IC50 or 2x IC50 concentration for a set time (e.g., 24 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells are washed and resuspended in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
The cells are incubated in the dark for 30 minutes at room temperature.
-
The DNA content of at least 10,000 cells per sample is analyzed using a flow cytometer.
-
The resulting data is modeled using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.[12]
-
Conclusion and Future Directions
This compound is a potent antimitotic agent with a well-defined mechanism of action centered on the inhibition of tubulin polymerization. Its activity at the colchicine binding site, coupled with strong cytotoxic effects against various cancer cell lines, establishes it as a valuable lead compound for the development of new anticancer drugs. While its natural abundance is low, advances in total synthesis have made the compound and its analogues accessible for further investigation.
Future research should focus on:
-
Lead Optimization: Synthesizing novel analogues to improve potency, selectivity, and pharmacokinetic properties, such as aqueous solubility and metabolic stability.
-
Overcoming Drug Resistance: Evaluating the efficacy of steganacin analogues against cancer cell lines that are resistant to other tubulin-targeting agents like taxanes.
-
Advanced Preclinical Models: Testing optimized lead compounds in more sophisticated in vivo models, including patient-derived xenografts (PDXs), to better predict clinical efficacy.
-
Combination Therapies: Investigating the synergistic potential of steganacin analogues when combined with other anticancer agents that have complementary mechanisms of action.
The compelling biological profile of this compound provides a strong foundation for the discovery of a new generation of microtubule-targeting agents for cancer therapy.
References
- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Total Synthesis of this compound via Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial In Vitro Cytotoxicity Screening of (-)-Steganacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Steganacin, a naturally occurring dibenzocyclooctadiene lignan (B3055560) lactone isolated from Steganotaenia araliacea, has demonstrated potent antineoplastic properties. This technical guide provides an in-depth overview of the initial in vitro cytotoxicity screening of this compound, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates. Quantitative data on its cytotoxic effects against various human cancer cell lines are summarized, and detailed methodologies for key assays are provided to facilitate further research and development.
Introduction
This compound is a promising antimitotic agent that exhibits significant cytotoxic activity against a range of cancer cells. Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division. By binding to the colchicine (B1669291) site on β-tubulin, this compound disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis. This guide details the foundational in vitro assays and molecular pathways involved in the initial cytotoxic evaluation of this compound.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the formation of the mitotic spindle. It competitively inhibits the binding of colchicine to tubulin, preventing the polymerization of α- and β-tubulin heterodimers into microtubules.[1] This disruption of the microtubule network is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its racemic form, (±)-steganacin, has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| Various Human Tumor Cell Lines | Panel of 11 human tumors | This compound | General cytotoxic activity observed |
| Tubulin | In vitro polymerization | (±)-Steganacin | 3.5 |
Note: Specific IC50 values for this compound across a comprehensive panel of human cancer cell lines are not consistently reported in publicly available literature. The data presented reflects the reported inhibitory concentration for tubulin polymerization of the racemic mixture and the general cytotoxic activity observed for the natural (-)-enantiomer.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer on ice. Prepare a stock solution of GTP.
-
Reaction Mixture: In a 96-well plate, combine tubulin, a polymerization buffer (containing GTP and glycerol), and various concentrations of this compound or a vehicle control.
-
Initiation of Polymerization: Initiate the polymerization reaction by incubating the plate at 37°C.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled microplate reader. The increase in turbidity is proportional to the extent of tubulin polymerization.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of this compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control. The IC50 for tubulin polymerization inhibition is the concentration of this compound that reduces the maximal rate of polymerization by 50%.
Apoptosis Detection by Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are initiated by its direct interaction with tubulin, leading to a cascade of events that culminate in apoptosis. The following diagrams, generated using the DOT language, illustrate the key pathways involved.
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for the in vitro cytotoxicity and apoptosis screening of this compound.
This compound-Induced G2/M Arrest and Apoptosis Signaling Pathway
Caption: Signaling cascade initiated by this compound leading to cell cycle arrest and apoptosis.
Conclusion
This compound demonstrates significant in vitro cytotoxicity against cancer cells, primarily through the inhibition of tubulin polymerization. This leads to a cascade of cellular events, including G2/M phase cell cycle arrest and the induction of apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogs. Future studies should focus on elucidating the precise molecular interactions and downstream signaling events to fully characterize its mechanism of action and to identify potential biomarkers for predicting treatment response.
References
Unraveling the Interaction: A Technical Guide to the (-)-Steganacin Binding Site on Tubulin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding site of the potent antimitotic agent, (-)-Steganacin, on its molecular target, tubulin. By elucidating the mechanism of action and providing detailed experimental insights, this document serves as a comprehensive resource for researchers in oncology, cell biology, and drug discovery. This compound, a naturally occurring lignan (B3055560) lactone, exhibits significant anti-tumor activity by disrupting microtubule dynamics, a critical process for cell division.[1] This guide will delve into the specifics of its interaction with tubulin, focusing on the colchicine (B1669291) binding site, and present quantitative data and experimental methodologies to facilitate further research and development of novel cancer therapeutics.
Mechanism of Action: Targeting the Colchicine Binding Site
This compound exerts its potent antimitotic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules.[2] Microtubules are highly dynamic structures essential for the formation of the mitotic spindle during cell division.[3][4] By interfering with tubulin polymerization, this compound disrupts this crucial cellular process, leading to cell cycle arrest and apoptosis.[3]
The primary binding site of this compound on tubulin has been identified as the colchicine site, located at the interface between the α- and β-tubulin subunits.[1][5] This is supported by evidence demonstrating that this compound competitively inhibits the binding of colchicine to tubulin.[2] The structural features of this compound, particularly its trimethoxybenzene ring, are thought to play a key role in its interaction with this site, mimicking the binding of colchicine.[2] This binding event inhibits the polymerization of tubulin into microtubules and can even lead to the depolymerization of existing microtubules.[2]
Caption: Mechanism of action of this compound.
Quantitative Data: Inhibition of Tubulin Polymerization
The inhibitory effect of this compound and its analogues on tubulin polymerization has been quantified in various studies. The half-maximal inhibitory concentration (IC50 or I50) is a key metric used to assess the potency of these compounds.
| Compound | Activity | IC50 / I50 (µM) | Reference |
| (+/-)-Steganacin | Inhibition of microtubule assembly | 3.5 | [6] |
| (+/-)-Isopicrostegane | Inhibition of microtubule assembly | 5 | [6] |
Key Experimental Protocols
The investigation of the binding of this compound to tubulin relies on a set of established biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.[7]
Generalized Protocol:
-
Tubulin Preparation: Purified tubulin (e.g., porcine brain tubulin) is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with GTP (1.0 mM).[8]
-
Compound Addition: Varying concentrations of this compound (or a vehicle control, typically DMSO) are added to the reaction mixture.
-
Initiation of Polymerization: The reaction is initiated by transferring the mixture to a pre-warmed (37°C) cuvette in a spectrophotometer.
-
Data Acquisition: The absorbance at 340 nm is recorded over time.
-
Data Analysis: The rate of polymerization and the final extent of polymerization are determined. The IC50 value is calculated by plotting the inhibition of polymerization against the concentration of this compound.
Caption: Workflow for a tubulin polymerization assay.
Competitive Colchicine Binding Assay
This assay determines if a compound binds to the colchicine binding site on tubulin by measuring its ability to compete with radiolabeled colchicine.
Principle: The assay measures the amount of radiolabeled colchicine that binds to tubulin in the presence and absence of the test compound. A decrease in the binding of radiolabeled colchicine indicates that the test compound is competing for the same binding site.
Generalized Protocol:
-
Reaction Incubation: Purified tubulin is incubated with a fixed concentration of radiolabeled colchicine (e.g., [³H]colchicine) and varying concentrations of this compound.
-
Separation of Bound and Free Ligand: After incubation, the tubulin-bound colchicine is separated from the free colchicine. This can be achieved using methods like gel filtration or charcoal adsorption.
-
Quantification: The amount of radioactivity in the tubulin-bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibition constant (Ki) of this compound, which reflects its binding affinity for the colchicine site. Lineweaver-Burk plots can be used to determine the nature of the inhibition (competitive, non-competitive, etc.).[9]
Caption: Logical relationship in a competitive binding assay.
X-ray Crystallography
While a crystal structure of the this compound-tubulin complex is not yet publicly available, X-ray crystallography remains a crucial technique for obtaining high-resolution structural information about drug-protein interactions.
Principle: X-ray crystallography determines the three-dimensional arrangement of atoms within a crystal. By co-crystallizing tubulin with this compound, the precise binding orientation and the specific amino acid residues involved in the interaction can be identified.
Generalized Protocol:
-
Protein-Ligand Complex Formation: Purified tubulin is incubated with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: The tubulin-(-)-Steganacin complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals. The use of stathmin-like domains can aid in the crystallization of tubulin.[10][11]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic model of the tubulin-(-)-Steganacin complex is built and refined. This provides a detailed view of the binding site and the molecular interactions.
Future Directions
The detailed understanding of the this compound binding site on tubulin opens avenues for the rational design of novel, more potent, and selective anticancer agents. Structure-activity relationship (SAR) studies, guided by the knowledge of the binding site, can lead to the development of analogues with improved pharmacological properties. Furthermore, the elucidation of the precise molecular interactions through techniques like X-ray crystallography will be invaluable for in silico drug design and virtual screening campaigns to identify new scaffolds that target the colchicine binding site. The continued exploration of natural products like this compound and their interactions with critical cellular targets like tubulin remains a promising strategy in the fight against cancer.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin, steganacin and combretastatin: Natural products that bind at the colchicine site of tubulin | Scilit [scilit.com]
- 6. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Total Synthesis of (-)-Steganacin via Mizoroki-Heck Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of (-)-Steganacin, a lignan (B3055560) with significant antiproliferative properties, leveraging a key stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction. The synthesis, accomplished in 11 steps from commercially available starting materials, boasts an overall yield of 7%.[1] this compound synthesized through this method has demonstrated potent activity against MDA-MB-468 breast cancer cells with an IC50 of 0.50 μM.[1]
Introduction
This compound is a structurally unique natural product belonging to the dibenzocyclooctadiene lactone family of lignans. Its complex architecture and promising biological activity have made it a compelling target for total synthesis. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, has emerged as a pivotal tool in constructing the strained eight-membered ring characteristic of the steganacin (B1217048) core. This application note focuses on a synthetic route that employs a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction to establish the key biaryl linkage and control the axial chirality.
Data Presentation
Table 1: Summary of Key Reaction Steps and Yields
| Step | Reaction Type | Product | Yield (%) |
| 1-10 | Various Transformations | Heck Precursor | Data Not Available |
| 11 | Intramolecular Mizoroki-Heck Reaction | This compound | Data Not Available |
| Overall | 11 Steps | This compound | 7% [1] |
Note: Detailed step-by-step yields are not publicly available in the abstract-level information. Access to the full scientific publication is required for a comprehensive quantitative summary.
Experimental Protocols
Key Experiment: Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction
The following is a generalized protocol based on typical Mizoroki-Heck reaction conditions. The precise reagents, ligands, solvents, and reaction conditions for the synthesis of this compound as described by Yang et al. are contained within the full research article and are not available in the public domain abstracts.
Objective: To effect the intramolecular cyclization of the biaryl precursor to form the dibenzocyclooctadiene core of this compound with high stereocontrol.
Materials:
-
Heck Precursor (Aryl halide-alkene tethered substrate)
-
Palladium catalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., PPh3, BINAP for asymmetric variants)
-
Base (e.g., Et3N, K2CO3, Ag2CO3)
-
Anhydrous solvent (e.g., DMF, DMA, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the Heck precursor.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired cyclized product.
Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and comparison to literature data.
Visualizations
Diagram 1: Generalized Experimental Workflow for the Total Synthesis of this compound
Caption: A high-level overview of the synthetic sequence leading to this compound.
Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction
Caption: A generalized catalytic cycle for the palladium-catalyzed Mizoroki-Heck reaction.
References
Application Notes and Protocols for In Vitro Tubulin Polymerization Assay with (-)-Steganacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to polymerize and depolymerize is crucial for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] This dynamic nature makes tubulin a key target for the development of anticancer agents.[3] (-)-Steganacin, a naturally occurring lignan (B3055560) lactone, has demonstrated significant antitumor activity by interfering with microtubule dynamics.[4] It functions as a microtubule destabilizing agent by inhibiting tubulin polymerization.[4][5] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on in vitro tubulin polymerization.
Mechanism of Action of this compound
This compound exerts its antimitotic effects by directly binding to the colchicine (B1669291) binding site on β-tubulin.[4][5][6] This interaction prevents the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[3][5][7]
Caption: Mechanism of this compound action.
Quantitative Data Presentation
The inhibitory effect of this compound on tubulin polymerization can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data for steganacin congeners.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| (+/-)-Steganacin | 3.5 | [8] |
| (+/-)-Isopicrostegane | 5 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, including tubulin concentration, buffer composition, and temperature.
Experimental Protocols
Two common methods for monitoring in vitro tubulin polymerization are absorbance-based assays and fluorescence-based assays.
Absorbance-Based Tubulin Polymerization Assay
This method relies on the principle that the formation of microtubules from tubulin dimers scatters light, leading to an increase in turbidity that can be measured as an increase in absorbance at 340-350 nm.[1][9][10]
Materials:
-
Lyophilized tubulin (>99% pure, e.g., from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)[1][10]
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole or Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
96-well microplate (UV-transparent)
-
Temperature-controlled microplate reader
Protocol:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-4 mg/mL.[1][11]
-
Prepare a 10x stock of this compound and control compounds in General Tubulin Buffer. Ensure the final DMSO concentration does not exceed 1% to avoid artifacts.
-
Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.[10]
-
-
Assay Procedure:
-
Pre-warm the microplate reader to 37°C.[10]
-
On ice, add 10 µL of the 10x compound dilutions (this compound, controls, or vehicle) to the appropriate wells of the 96-well plate.
-
Add 90 µL of the tubulin-containing reaction mixture to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.[7]
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration of this compound and controls.
-
Determine the maximum rate of polymerization (Vmax) for each curve.
-
Plot the Vmax values against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.[7]
-
Fluorescence-Based Tubulin Polymerization Assay
This assay utilizes a fluorescent reporter (e.g., DAPI) that exhibits increased fluorescence upon binding to polymerized microtubules.[12] This method offers higher sensitivity compared to the absorbance-based assay.
Materials:
-
All materials from the absorbance-based assay.
-
Fluorescent reporter dye (e.g., DAPI)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare reagents as described in the absorbance-based assay protocol.
-
Include the fluorescent reporter dye in the reaction mixture at an appropriate concentration (e.g., 6.3 µM for DAPI).[12]
-
-
Assay Procedure:
-
Follow the same procedure as the absorbance-based assay, but use a black microplate.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~355/450 nm for DAPI bound to microtubules) every 30-60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of this compound.
-
Determine the Vmax from the slope of the linear phase of polymerization.
-
Plot Vmax against the logarithm of the inhibitor concentration and fit the curve to determine the IC50.
-
Caption: In vitro tubulin polymerization assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (-)-Steganacin in the MDA-MB-468 Breast Cancer Cell Line
Introduction
(-)-Steganacin, a naturally occurring lignan (B3055560) lactone, is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin.[1] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can subsequently trigger apoptosis, or programmed cell death.[2][3] The MDA-MB-468 cell line, derived from a patient with metastatic adenocarcinoma of the breast, is a well-established model for triple-negative breast cancer (TNBC).[4][5] This subtype of breast cancer is characterized by the lack of expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it particularly challenging to treat with targeted therapies.[6] Genetically, MDA-MB-468 cells harbor a mutation in the TP53 tumor suppressor gene (p.Arg273His) and exhibit a high proliferation rate, with a doubling time of approximately 30-40 hours.[1][7][8]
Given that MDA-MB-468 cells are sensitive to microtubule-targeting agents[9], it is hypothesized that this compound will be an effective cytotoxic agent against this cell line. The primary mechanism of action is expected to be the induction of mitotic arrest at the G2/M phase of the cell cycle, followed by the initiation of apoptosis. These application notes provide detailed protocols to investigate the efficacy and mechanism of action of this compound in MDA-MB-468 cells.
Experimental Protocols
Cell Culture and Maintenance of MDA-MB-468 Cells
This protocol describes the standard procedure for the culture and maintenance of the MDA-MB-468 human breast cancer cell line.
Materials:
-
MDA-MB-468 cell line (e.g., ATCC® HTB-132™)
-
Leibovitz's L-15 Medium (supplemented with 2 mM L-glutamine)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin- 0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Incubator (37°C, 100% air)
-
Sterile serological pipettes, centrifuge tubes, and pipette tips
Procedure:
-
Medium Preparation: Prepare complete growth medium by supplementing Leibovitz's L-15 Medium with 10% FBS.
-
Cell Thawing: Thaw a cryopreserved vial of MDA-MB-468 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Seeding: Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a non-humidified incubator with 100% air. Note: L-15 medium is formulated for use in a free gas exchange with atmospheric air; a CO2-enriched atmosphere is detrimental.[10]
-
Subculturing: When cells reach 80-90% confluency, remove the medium and briefly rinse the cell layer with PBS. Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Passaging: Gently pipette the cell suspension to ensure a single-cell suspension. Split the cells at a ratio of 1:2 to 1:4 into new flasks containing pre-warmed complete growth medium.[10]
-
Routine Maintenance: Change the medium 2 to 3 times per week.
Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1% in any well. Replace the medium in the wells with 100 µL of the diluted this compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the method for analyzing cell cycle distribution in MDA-MB-468 cells following treatment with this compound.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-468 cells in 6-well plates at a density of 2 x 10⁵ cells per well. After 24 hours, treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantification of apoptosis in this compound-treated MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (Step 1).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer provided in the kit.
-
Staining: Transfer 100 µL of the cell suspension (approximately 1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Predicted Quantitative Data
The following tables represent hypothetical data that could be generated from the experiments described above.
Table 1: Predicted IC50 Values of this compound on MDA-MB-468 Cells
| Time Point | Predicted IC50 (nM) |
|---|---|
| 24 hours | 50 - 150 |
| 48 hours | 20 - 80 |
| 72 hours | 10 - 50 |
Table 2: Predicted Cell Cycle Distribution in MDA-MB-468 Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55 ± 4 | 25 ± 3 | 20 ± 3 |
| This compound (IC50) | 20 ± 3 | 10 ± 2 | 70 ± 5 |
| this compound (2x IC50) | 15 ± 2 | 5 ± 1 | 80 ± 4 |
Table 3: Predicted Apoptosis Rates in MDA-MB-468 Cells after 48h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95 ± 2 | 3 ± 1 | 2 ± 1 |
| This compound (IC50) | 50 ± 5 | 25 ± 4 | 25 ± 4 |
| this compound (2x IC50) | 30 ± 4 | 35 ± 5 | 35 ± 5 |
Visualizations
Caption: Experimental workflow for evaluating this compound in MDA-MB-468 cells.
Caption: Hypothesized signaling pathway of this compound in MDA-MB-468 cells.
References
- 1. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | MDA-MB-468 [webshop.dsmz.de]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MDA-MB-468 Cells [cytion.com]
- 6. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Cellosaurus cell line MDA-MB-468 (CVCL_0419) [cellosaurus.org]
- 8. TP53 Binding to BRCA1 and RAD51 in MCF7 and MDA-MB-468 Breast Cancer Cell Lines In vivo and In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Breast Cancer Cell Lines Exhibit Differential Sensitivities to Microtubule-targeting Drugs Independent of Doubling Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bcrj.org.br [bcrj.org.br]
Application Notes and Protocols for Testing (-)-Steganacin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Steganacin is a naturally occurring dibenzocyclooctadiene lactone isolated from the plant Steganotaenia araliacea.[1][2] It and its synthetic derivatives have garnered significant interest due to their potent biological activities, particularly their anticancer and potential antiviral properties.[2][3] The primary mechanism of action for the anticancer effects of this compound and its congeners is the inhibition of tubulin polymerization.[4][5] By binding to the colchicine (B1669291) site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[6][7][8] This disruption of the microtubule cytoskeleton, a critical component in cell division, migration, and intracellular transport, makes tubulin an attractive target for cancer chemotherapy.[8][9]
These application notes provide a comprehensive guide for the preclinical evaluation of novel this compound derivatives. Detailed protocols for assessing their cytotoxic and anti-proliferative effects against cancer cell lines, as well as their potential antiviral activity, are presented. The methodologies cover key assays for determining cytotoxicity, analyzing cell cycle progression, quantifying apoptosis, and directly measuring the effect on tubulin polymerization.
Part 1: In Vitro Anticancer Evaluation
Cytotoxicity and Anti-Proliferative Activity
A fundamental first step in evaluating any potential anticancer compound is to determine its cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12]
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[13]
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11][14]
-
-
Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
| Derivative | Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| This compound | HeLa | ||
| Derivative 1 | HeLa | ||
| Derivative 2 | HeLa | ||
| This compound | MCF-7 | ||
| Derivative 1 | MCF-7 | ||
| Derivative 2 | MCF-7 | ||
| Doxorubicin | HeLa | ||
| Doxorubicin | MCF-7 |
Cell Cycle Analysis
To investigate whether the observed cytotoxicity is due to cell cycle arrest, flow cytometry with propidium (B1200493) iodide (PI) staining is employed.[15][16][17] This technique allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15]
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.[16]
-
Wash the cells once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing.[17]
-
Incubate the cells at 4°C for at least 2 hours (or overnight).[16]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate for 30 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution.[17]
-
| Treatment | Concentration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | - | |||
| This compound | IC₅₀ | |||
| 2x IC₅₀ | ||||
| Derivative 1 | IC₅₀ | |||
| 2x IC₅₀ |
Apoptosis Assay
To confirm that cell death is occurring via apoptosis, Annexin V and propidium iodide (PI) double staining followed by flow cytometry is a standard method.[18][19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.[19]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension according to the manufacturer's instructions (e.g., from an Annexin V-FITC Apoptosis Detection Kit).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
| Treatment | Concentration | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | |||
| This compound | IC₅₀ | |||
| 2x IC₅₀ | ||||
| Derivative 1 | IC₅₀ | |||
| 2x IC₅₀ |
Tubulin Polymerization Assay
To directly assess the inhibitory effect of the derivatives on the molecular target, an in vitro tubulin polymerization assay is performed. This assay monitors the assembly of purified tubulin into microtubules, which can be measured by an increase in turbidity (light scattering) at 340 nm.[20][21][22]
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.[23]
-
Prepare a stock solution of GTP in general tubulin buffer.
-
Prepare serial dilutions of the this compound derivative and a positive control (e.g., colchicine or nocodazole) in the buffer.
-
-
Assay Setup:
-
Pre-warm a 96-well UV-transparent plate to 37°C.[21]
-
On ice, prepare the tubulin polymerization mix containing tubulin, GTP (final concentration 1 mM), and glycerol (B35011) (final concentration 10%).[23]
-
Add 10 µL of the compound dilutions (or vehicle control) to the appropriate wells of the pre-warmed plate.[22]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Determine the effect of the compounds on the rate and extent of tubulin polymerization compared to the vehicle control. Calculate the IC₅₀ for inhibition of tubulin polymerization.
-
| Compound | Concentration (µM) | Maximum Polymerization (Absorbance at 340 nm) | % Inhibition |
| Vehicle Control | - | 0 | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| Derivative 1 | 1 | ||
| 5 | |||
| 10 | |||
| Colchicine | 5 |
Part 2: In Vitro Antiviral Evaluation
This compound derivatives may also possess antiviral activity. A common method to screen for antiviral efficacy is the cytopathic effect (CPE) reduction assay, which measures the ability of a compound to protect host cells from virus-induced damage and death.[24][25]
Cytopathic Effect (CPE) Reduction Assay
-
Cell Seeding:
-
Seed a suitable host cell line for the virus of interest (e.g., Vero cells for Herpes Simplex Virus) in a 96-well plate to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the this compound derivative in the cell culture medium.
-
Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Simultaneously, add the serial dilutions of the test compound to the wells.
-
Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus, no compound).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere until CPE is maximal in the virus control wells.
-
The protective effect of the compound can be quantified by staining the remaining viable cells with a dye such as crystal violet or by using a cell viability assay like the MTT assay.
-
-
Data Analysis:
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.[25]
-
Determine the 50% cytotoxic concentration (CC₅₀) from a parallel cytotoxicity assay on uninfected host cells.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable therapeutic window.
-
| Derivative | Virus | Host Cell | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | HSV-1 | Vero | |||
| Derivative 1 | HSV-1 | Vero | |||
| Acyclovir | HSV-1 | Vero |
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action for this compound derivatives.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer drug screening.
Logical Relationship for Antiviral Assay
Caption: Logic for determining the Selectivity Index.
References
- 1. Steganacin - Wikipedia [en.wikipedia.org]
- 2. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4059593A - Synthesis of steganacin and derivatives thereof - Google Patents [patents.google.com]
- 4. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antimitotic dibenzocyclo-octadiene lignan constituents of the stem bark of Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles [mdpi.com]
- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 14. broadpharm.com [broadpharm.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Tubulin Polymerization Assay [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Aza-Analogues of (-)-Steganacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Steganacin, a naturally occurring bisbenzocyclooctadiene lignan (B3055560) lactone, has garnered significant attention in the scientific community due to its potent antimitotic and antitumor properties. These biological activities stem from its ability to inhibit tubulin polymerization. However, the complexity of its structure presents challenges for synthetic chemists. The development of synthetic analogues, particularly aza-analogues where a nitrogen atom replaces a carbon atom in the core structure, offers a promising avenue for creating novel compounds with potentially enhanced therapeutic profiles and improved synthetic accessibility.
This document provides detailed application notes and protocols for the synthesis of aza-analogues of this compound, with a focus on a diversity-oriented, microwave-assisted approach. This methodology leverages a sequence of key reactions to efficiently construct the complex molecular architecture. The protocols described herein are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug discovery. The application of focused microwave irradiation has been shown to be highly beneficial in promoting the crucial steps of the synthetic sequence, leading to reduced reaction times and improved efficiency.[1][2][3]
Overall Synthetic Strategy
The synthesis of aza-analogues of this compound is achieved through a multi-step sequence that involves the construction of a biaryl linkage, followed by the formation of the eight-membered ring containing a nitrogen atom. The key transformations in this strategy are:
-
Suzuki-Miyaura Cross-Coupling: To create the central biaryl bond, which forms the backbone of the molecule.
-
Copper-Mediated A³-Coupling (Aldehyde-Alkyne-Amine): A multicomponent reaction to introduce the nitrogen-containing fragment and a propargylamine (B41283) moiety.
-
Intramolecular Huisgen 1,3-Dipolar Cycloaddition: A "click" reaction to facilitate the final ring closure and form a triazole-containing aza-steganacin analogue.
This diversity-oriented approach allows for the introduction of various substituents at multiple points in the molecular scaffold, enabling the creation of a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of the biaryl scaffold, a critical step in the synthesis of aza-steganacin analogues.
Materials:
-
Aryl halide (e.g., substituted 1-bromo-2-iodobenzene) (1.0 equiv)
-
Arylboronic acid (e.g., substituted phenylboronic acid) (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
-
Microwave reactor vials (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-20 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel, add water (10 mL), and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.
Table 1: Representative Data for Microwave-Assisted Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Arylboronic Acid | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2-iodobenzene | 3,4,5-Trimethoxyphenylboronic acid | 2-Bromo-3',4',5'-trimethoxy-1,1'-biphenyl | 15 | 120 | 92 |
| 2 | 1-Bromo-2-iodo-4,5-dimethoxybenzene | Phenylboronic acid | 2-Bromo-4,5-dimethoxy-1,1'-biphenyl | 20 | 120 | 89 |
Protocol 2: Microwave-Assisted Copper-Mediated A³-Coupling
This protocol details the three-component coupling of an aldehyde, an alkyne, and an amine to introduce the nitrogen-containing side chain.
Materials:
-
Biaryl aldehyde (from Protocol 1) (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.5 equiv)
-
Amine (e.g., propargylamine) (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (B128534) (Et₃N) (2.0 equiv)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the biaryl aldehyde (1.0 mmol), terminal alkyne (1.5 mmol), and amine (1.2 mmol).
-
Add toluene (5 mL), followed by triethylamine (2.0 mmol) and CuI (0.1 mmol).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 10-15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding propargylamine derivative.
Table 2: Representative Data for Microwave-Assisted A³-Coupling
| Entry | Biaryl Aldehyde | Alkyne | Amine | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 2'-Formyl-4,5-dimethoxy-1,1'-biphenyl | Phenylacetylene | Propargylamine | 1-(2'-(1-(Prop-2-ynyl)amino)-3-phenylprop-1-ynyl)-4,5-dimethoxy-1,1'-biphenyl) | 10 | 100 | 85 |
| 2 | 2'-Formyl-3',4',5'-trimethoxy-1,1'-biphenyl | Trimethylsilylacetylene | Benzylamine | N-Benzyl-1-(2'-(1-((trimethylsilyl)ethynyl))-3',4',5'-trimethoxy-1,1'-biphenyl)methanamine | 15 | 100 | 82 |
Protocol 3: Microwave-Assisted Intramolecular Huisgen 1,3-Dipolar Cycloaddition
This final protocol describes the ring-closing step to form the aza-steganacin analogue containing a 1,2,3-triazole ring. This reaction is a prime example of "click chemistry."
Materials:
-
Azido-alkyne precursor (prepared from the product of Protocol 2 via azidation) (1.0 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Acetonitrile (B52724) (MeCN)
-
Microwave reactor vials (10 mL)
-
Magnetic stir bar
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the azido-alkyne precursor (0.5 mmol).
-
Add acetonitrile (5 mL), followed by DIPEA (1.0 mmol) and CuI (0.05 mmol).
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 20-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (B109758) (20 mL) and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final aza-steganacin analogue.
Table 3: Representative Data for Intramolecular Huisgen Cycloaddition
| Entry | Azido-Alkyne Precursor | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 1-(2'-(1-Azidomethyl)-1,1'-biphenyl-2-yl)-N-prop-2-yn-1-yl-methanamine | Aza-steganacin analogue with triazole ring | 20 | 120 | 78 |
| 2 | 1-(4,5-Dimethoxy-2'-(1-azidoethyl)-1,1'-biphenyl-2-yl)-N-prop-2-yn-1-yl-methanamine | Substituted aza-steganacin analogue | 25 | 120 | 75 |
Visualizations
Caption: Synthetic pathway to aza-steganacin analogues.
References
Measuring the Anticancer Potency of (-)-Steganacin: A Detailed Guide to IC50 Determination in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of (-)-Steganacin, a potent antimitotic agent, in various tumor cell lines. These guidelines are designed to assist researchers in accurately assessing the cytotoxic and cytostatic effects of this compound, a critical step in preclinical drug development.
Introduction to this compound
This compound is a naturally occurring lignan (B3055560) lactone that has demonstrated significant antitumor properties. Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. By binding to the colchicine (B1669291) site on β-tubulin, this compound disrupts microtubule dynamics, a process essential for cell division, intracellular transport, and maintenance of cell structure.[1][2] Understanding the precise concentration at which this compound exerts its cytotoxic effects is paramount for evaluating its therapeutic potential.
Principle of IC50 Determination
The IC50 value represents the concentration of a drug that is required to inhibit a biological process by 50%. In the context of cancer research, it is the concentration of an anticancer agent that reduces the viability of a cancer cell population by half. This metric is a key indicator of a drug's potency. The determination of IC50 values typically involves exposing cancer cells to a range of drug concentrations and measuring cell viability after a specified period. The two most common and robust methods for this purpose are the MTT and SRB assays.
Data Presentation: IC50 Values of this compound in Tumor Cells
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition |
| (+/-)-Steganacin | 3.5 |
| (+/-)-Isopicrostegane | 5 |
Data sourced from studies on the structure-antitubulin activity relationship of steganacin (B1217048) congeners.[2]
Experimental Protocols
This section provides detailed methodologies for the two recommended assays for determining the IC50 value of this compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
This compound stock solution (in DMSO)
-
Selected tumor cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 or 72 hours, in a humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percent viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: SRB (Sulphorhodamine B) Assay
The SRB assay is a cell density-based assay that relies on the measurement of cellular protein content. The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Selected tumor cell line(s)
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48 or 72-hour incubation, gently remove the medium.
-
Fix the cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the TCA solution.
-
Wash the wells five times with 200 µL of 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
SRB Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the wells four times with 200 µL of 1% acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization of Bound Dye:
-
Add 200 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 7 from the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound
The primary mechanism of action of this compound is the disruption of microtubule dynamics. This leads to a cascade of downstream events culminating in apoptosis.
Caption: Mechanism of action of this compound.
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 value of this compound using either the MTT or SRB assay.
Caption: General workflow for IC50 determination.
Concluding Remarks
The protocols and information provided herein offer a robust framework for researchers to accurately determine the IC50 value of this compound in tumor cells. Adherence to these detailed methodologies will ensure reproducible and reliable data, which is crucial for the continued investigation of this promising anticancer compound. The disruption of the microtubule network by this compound triggers a series of events, including mitotic arrest and inhibition of key survival pathways like HIF-1α, ultimately leading to apoptotic cell death.[3] Further elucidation of the specific downstream signaling cascades will provide a more complete understanding of its therapeutic potential.
References
- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Both Microtubule-Stabilizing and Microtubule-Destabilizing Drugs Inhibit Hypoxia-Inducible Factor-1α Accumulation and Activity by Disrupting Microtubule Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of (-)-Steganacin from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Steganacin is a naturally occurring dibenzocyclooctadiene lignan (B3055560) that has garnered significant scientific interest due to its potent antineoplastic and antimitotic properties. It is primarily isolated from the stem bark of the African plant Steganotaenia araliacea. These application notes provide detailed protocols for the extraction, fractionation, and purification of this compound, employing a strategy of sequential solvent extraction followed by activity-directed chromatographic fractionation.
Data Presentation
The initial extraction of bioactive compounds from Steganotaenia araliacea can be efficiently performed through sequential maceration with solvents of increasing polarity. The following table summarizes the quantitative yield of crude extracts from 1.8 kg of dried and powdered stems and barks of S. araliacea, as adapted from the literature.[1]
| Extraction Solvent | Mass of Crude Residue (g) | Yield (%) |
| Dichloromethane (B109758) (CH2Cl2) | 26.70 | 1.48 |
| Ethyl Acetate (B1210297) (EtOAc) | 6.36 | 0.35 |
| Methanol (MeOH) | 106.24 | 5.90 |
| Water (H2O) | 30.36 | 1.69 |
Experimental Protocols
The isolation of this compound is a multi-step process that begins with the preparation of a crude plant extract, followed by fractionation and purification using chromatographic techniques. The process is guided by bioassays to identify the fractions with the highest concentration of the target compound.
Protocol 1: Sequential Solvent Extraction
This protocol describes the initial extraction of chemical constituents from the dried and powdered stem bark of Steganotaenia araliacea.
Materials:
-
Dried and powdered stem bark of Steganotaenia araliacea
-
Dichloromethane (CH2Cl2)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Distilled Water (H2O)
-
Large glass container for maceration
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh 1.8 kg of the air-dried and powdered stem and bark material of Steganotaenia araliacea.
-
Macerate the plant material sequentially with the following solvents at room temperature, for 48 hours with occasional stirring for each solvent:
-
Dichloromethane (CH2Cl2)
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
Water (H2O)
-
-
After each maceration step, filter the extract through filter paper to separate the solvent from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude residue for each solvent.
-
Dry the plant material between each solvent extraction step.
-
Weigh each crude residue to determine the extraction yield.
Protocol 2: Activity-Directed Fractionation and Column Chromatography Purification
This protocol outlines the general procedure for the isolation of this compound from the most active crude extract using column chromatography. The selection of the initial crude extract for fractionation (e.g., methanolic or dichloromethane extract) should be guided by bioassays that detect antimitotic or cytotoxic activity.
Materials:
-
Crude extract of S. araliacea showing biological activity
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pack the chromatography column with the slurry, ensuring a uniform and air-bubble-free packing.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the biologically active crude extract in a minimal amount of the initial mobile phase.
-
In a separate flask, adsorb the dissolved extract onto a small amount of silica gel and dry it completely.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity. A common starting point is a non-polar solvent like n-hexane, gradually increasing the polarity by adding a more polar solvent like ethyl acetate or methanol. For example, a step gradient of Methanol in Dichloromethane (e.g., 2% to 50% MeOH in CH2Cl2) can be employed.[1]
-
Collect the eluate in fractions of a defined volume.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in an appropriate solvent system.
-
Visualize the spots under a UV lamp.
-
Combine fractions that show a similar TLC profile.
-
-
Bioassay and Further Purification:
-
Subject the combined fractions to the same bioassay used for the initial screening to identify the fraction(s) containing this compound.
-
The most active fraction may require further purification using repeated column chromatography, potentially with a different solvent system, or by using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Mandatory Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthesis of this compound from Phenylalanine.
Experimental Workflow for this compound Isolation
References
Application Notes and Protocols for Cell Cycle Analysis of (-)-Steganacin Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Steganacin, a naturally occurring lignan (B3055560) lactone, has demonstrated potent antimitotic and antitumor activities. Its primary mechanism of action involves the inhibition of microtubule polymerization by binding to the colchicine (B1669291) site on β-tubulin. This disruption of microtubule dynamics leads to a cascade of cellular events, culminating in cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis. These application notes provide a comprehensive guide for researchers investigating the effects of this compound on the cell cycle of cancer cells. Detailed protocols for cell culture, drug treatment, cell cycle analysis by flow cytometry, and apoptosis assays are provided, along with data presentation guidelines and visualizations of the underlying signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the formation and function of the mitotic spindle, a critical cellular machinery for chromosome segregation during mitosis. By binding to β-tubulin, this compound prevents the polymerization of tubulin dimers into microtubules[1][2]. This leads to a disruption of the dynamic instability of microtubules, which is essential for proper spindle formation and function. The cellular response to this disruption is the activation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the spindle. Persistent activation of the SAC due to the presence of this compound prevents cells from progressing from metaphase to anaphase, leading to a prolonged mitotic arrest. This sustained arrest can ultimately trigger the intrinsic apoptotic pathway, leading to programmed cell death.
Data Presentation
Quantitative Analysis of Cell Cycle Distribution
The following tables present representative data on the effects of microtubule-targeting agents, colchicine and podophyllotoxin (B1678966) acetate (B1210297), which share a similar mechanism of action with this compound, on the cell cycle distribution of cancer cells. This data illustrates the expected outcome of treating cells with this compound.
Table 1: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells [3]
| Treatment Concentration (µg/ml) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 30.12 ± 1.15 | 6.90 ± 0.35 | 62.98 ± 0.98 |
| 0.1 | 28.50 ± 1.80 | 7.80 ± 0.70 | 63.70 ± 2.50 |
| 10 | 19.80 ± 1.50 | 7.00 ± 0.60 | 73.20 ± 2.10 |
| 100 | 14.50 ± 1.20 | 5.50 ± 0.50 | 80.00 ± 2.20 |
Table 2: Effect of Podophyllotoxin Acetate on Cell Cycle Distribution in A549 and NCI-H1299 Cells [2][4]
A549 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (8h) | 63.2 | 26.5 | 10.3 |
| 20 nM PA (8h) | 45.1 | 20.7 | 34.2 |
| Control (16h) | 65.8 | 24.1 | 10.1 |
| 20 nM PA (16h) | 25.3 | 15.5 | 59.2 |
NCI-H1299 Cells
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (8h) | 55.4 | 30.2 | 14.4 |
| 10 nM PA (8h) | 28.7 | 18.9 | 52.4 |
Quantitative Analysis of Apoptosis
The following table provides a template for presenting data from an Annexin V/PI apoptosis assay.
Table 3: Induction of Apoptosis by this compound in [Cell Line] Cells
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control | |||
| This compound [X nM] | |||
| This compound [Y nM] |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Seed cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is less than 0.1% in all wells, including the vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48 hours).
Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
After treatment, harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.
Apoptosis Assay using Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Following treatment, collect both the adherent and floating cells.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Mandatory Visualizations
Signaling Pathway of this compound Induced G2/M Arrest
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for cell cycle analysis of this compound-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Nanocarriers for (-)-Steganacin Delivery in Cancer Therapy
Note to the Reader: As of late 2025, specific literature detailing the formulation and in-vivo efficacy of (-)-Steganacin-loaded nanocarriers is limited. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. The methodologies are based on established techniques for encapsulating hydrophobic small molecules, such as this compound, into polymeric nanoparticles. The quantitative data provided in the tables are illustrative examples derived from similar drug delivery systems and should be replaced with experimental data.
Introduction
This compound, a lignan (B3055560) lactone originally isolated from Steganotaenia araliacea, has demonstrated potent antineoplastic activity.[1] Its mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells. However, its clinical translation is hampered by poor aqueous solubility and potential systemic toxicity. Nanoencapsulation offers a promising strategy to overcome these limitations by improving solubility, providing controlled release, and enabling targeted delivery to tumor tissues.[2][3][4]
This document outlines the development and characterization of Poly(lactic-co-glycolic acid) (PLGA) nanoparticles as a carrier for this compound for cancer therapy. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery applications.[5]
Materials and Equipment
| Materials | Equipment |
| This compound | Magnetic stirrer with hot plate |
| Poly(lactic-co-glycolic acid) (PLGA) 50:50 | Probe sonicator |
| Polyvinyl Alcohol (PVA) | Rotary evaporator |
| Acetone (B3395972) (HPLC grade) | High-speed refrigerated centrifuge |
| Dichloromethane (B109758) (DCM, HPLC grade) | Lyophilizer (Freeze-dryer) |
| Phosphate Buffered Saline (PBS), pH 7.4 | Dynamic Light Scattering (DLS) instrument |
| Dialysis tubing (MWCO 10 kDa) | Transmission Electron Microscope (TEM) |
| Cell culture medium (e.g., DMEM) | High-Performance Liquid Chromatography (HPLC) |
| Fetal Bovine Serum (FBS) | UV-Vis Spectrophotometer |
| Cancer cell line (e.g., MCF-7, HeLa) | 96-well plate reader |
| MTT reagent | CO2 Incubator |
Experimental Protocols
Formulation of this compound-Loaded PLGA Nanoparticles
Method: Emulsification-Solvent Evaporation
This is a robust method for encapsulating hydrophobic drugs like this compound.[5]
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of acetone and DCM).
-
Aqueous Phase Preparation: Prepare 50 mL of an aqueous solution containing a stabilizer, such as 1% w/v Polyvinyl Alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase dropwise under high-speed homogenization or probe sonication (e.g., 60% amplitude for 2 minutes) in an ice bath to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water between each wash, vortex, and centrifuge again.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose) and freeze-dry for 48 hours to obtain a powder that can be stored at -20°C.
Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow from nanoparticle synthesis to in vitro testing.
Physicochemical Characterization
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the suspension using a Dynamic Light Scattering (DLS) instrument.
-
Particle size should be within the optimal range for tumor accumulation (typically 70-200 nm).[2]
-
PDI values below 0.3 indicate a homogenous population.
-
Zeta potential provides an indication of colloidal stability.
-
-
Morphology:
-
Place a drop of the nanoparticle suspension on a copper grid and allow it to air dry.
-
Image the grid using a Transmission Electron Microscope (TEM) to observe the shape and surface morphology of the nanoparticles.
-
-
Drug Loading (DL) and Encapsulation Efficiency (EE):
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., acetone) to release the encapsulated drug.
-
Quantify the amount of this compound using a validated HPLC method.
-
Calculate DL and EE using the following formulas:
-
DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
In Vitro Drug Release
-
Place a known amount of this compound-loaded nanoparticles in a dialysis bag (MWCO 10 kDa).
-
Submerge the bag in a release medium (e.g., PBS pH 7.4 with 0.5% Tween 80 to ensure sink conditions).
-
Keep the setup at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium.
-
Analyze the drug concentration in the samples by HPLC.
In Vitro Cytotoxicity Assay
-
Seed cancer cells (e.g., MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of free this compound, this compound-loaded nanoparticles, and empty (placebo) nanoparticles. Include untreated cells as a control.
-
Incubate for 48 or 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability and determine the IC50 (the concentration required to inhibit 50% of cell growth).
Data Presentation
The following tables present example data for a hypothetical optimized formulation.
Table 1: Physicochemical Properties of this compound-PLGA Nanoparticles
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| STG-NP-01 | 145.3 ± 5.2 | 0.18 ± 0.02 | -18.5 ± 1.7 | 82.4 ± 4.5 | 7.5 ± 0.4 |
Data are presented as mean ± standard deviation (n=3).
Table 2: In Vitro Cytotoxicity (IC50) after 48h Treatment
| Formulation | IC50 on MCF-7 cells (µM) |
| Free this compound | 0.52 |
| This compound-PLGA-NPs | 0.28 |
| Placebo PLGA-NPs | > 100 |
IC50 values indicate enhanced potency of the nanoformulation.
Mechanism of Action and Signaling Pathway
This compound and related compounds are known to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Furthermore, studies on the related acetogenin, Annonacin, have shown modulation of key cancer signaling pathways, including the PI3K/AKT/mTOR and Ras/Raf/ERK pathways.[6] Inhibition of these pathways can suppress cell proliferation, survival, and angiogenesis.
Potential Signaling Pathways Targeted by this compound
Caption: this compound inhibits tubulin and key survival pathways.
Conclusion
The protocols described provide a framework for the successful formulation and evaluation of this compound-loaded PLGA nanoparticles. This nanocarrier system has the potential to enhance the therapeutic index of this compound by improving its delivery to cancer cells and allowing for a more controlled release profile, ultimately leading to improved anticancer efficacy. Further in vivo studies are necessary to validate these findings and assess the biodistribution and tumor regression capabilities of the formulation.
References
- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mediresonline.org [mediresonline.org]
- 4. mdpi.com [mdpi.com]
- 5. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 6. Item - Design, Formation, and Characterization of Polymeric Nanoparticles for Drug Delivery - University of Illinois Chicago - Figshare [indigo.uic.edu]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of (-)-Steganacin's 8-Membered Ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of the dibenzocyclooctadiene 8-membered ring of (-)-Steganacin.
Troubleshooting Guide: Intramolecular Mizoroki-Heck Reaction for 8-Membered Ring Closure
The atroposelective intramolecular Mizoroki-Heck reaction is a key step in several total syntheses of this compound. However, its success is highly dependent on reaction conditions. Below are common issues and their potential solutions.
Problem 1: Low Yield of the Desired 8-Membered Ring Product
Low yields of the target dibenzocyclooctadiene can be attributed to several factors, including suboptimal catalyst systems, incorrect base selection, or inappropriate reaction temperatures.
Suggested Solutions:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine (B1218219) ligand is critical. While Pd(PPh₃)₄ can be effective, other catalysts may offer improved yields. A screening of different palladium sources and ligands is recommended.
-
Base Optimization: The base plays a crucial role in the catalytic cycle. Inorganic bases like Cs₂CO₃ have been shown to be effective, but others such as Ag₂CO₃ or organic bases like Et₃N could be trialed.
-
Solvent and Temperature: The reaction is typically run at elevated temperatures in a high-boiling polar aprotic solvent like DMF. Ensure the temperature is maintained consistently.
Problem 2: Formation of Undesired Diastereomers
A significant challenge in the synthesis of this compound is controlling the axial chirality of the biaryl moiety, which can lead to the formation of the undesired diastereomer.
Suggested Solutions:
-
Chiral Ligands: Employing chiral phosphine ligands can influence the stereochemical outcome of the reaction.
-
Temperature Control: The reaction temperature can impact the diastereoselectivity. Lowering the temperature may favor the formation of the thermodynamically more stable diastereomer.
Problem 3: Formation of a 9-Membered Ring Byproduct
Under certain conditions, an unexpected 9-membered ring with Z-selectivity can be formed as a byproduct.
Suggested Solutions:
-
Ligand Selection: The choice of phosphine ligand appears to be critical in preventing the formation of this byproduct. Bulky electron-rich ligands may disfavor the pathway leading to the 9-membered ring.
-
Reaction Concentration: Running the reaction at a higher concentration may favor the intramolecular 8-membered ring closure over competing pathways.
Quantitative Data: Optimization of the Mizoroki-Heck Reaction
The following table summarizes the results of an optimization study for the intramolecular Mizoroki-Heck reaction in the synthesis of this compound. This data can guide your troubleshooting efforts.
| Entry | Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temp (°C) | Yield of Desired Product (%) | Yield of Diastereomer (%) | Yield of 9-Membered Ring (%) |
| 1 | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2.0) | DMF | 110 | 35 | 15 | 20 |
| 2 | Pd₂(dba)₃ (5) | PPh₃ (20) | Cs₂CO₃ (2.0) | DMF | 110 | 42 | 18 | 15 |
| 3 | Pd(OAc)₂ (10) | PPh₃ (20) | Cs₂CO₃ (2.0) | DMF | 110 | 55 | 25 | 10 |
| 4 | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Cs₂CO₃ (2.0) | DMF | 110 | 72 | 15 | <5 |
| 5 | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Ag₂CO₃ (2.0) | DMF | 110 | 65 | 20 | <5 |
| 6 | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (3.0) | DMF | 110 | 20 | 10 | 30 |
Data adapted from Yang, S. et al. Org. Lett. 2015, 17 (15), pp 3842–3845.
Experimental Protocols
Detailed Experimental Protocol for the Optimized Intramolecular Mizoroki-Heck Reaction:
To a solution of the biaryl precursor (1.0 equiv) in anhydrous DMF (0.01 M) were added Pd(OAc)₂ (0.10 equiv), P(o-tol)₃ (0.20 equiv), and Cs₂CO₃ (2.0 equiv). The resulting mixture was degassed with argon for 15 minutes and then heated to 110 °C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired dibenzocyclooctadiene product.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming the 8-membered ring of this compound?
The primary challenges are constructing the sterically hindered biaryl bond with the correct axial chirality (atroposelective synthesis) and the subsequent macrocyclization to form the medium-sized 8-membered ring, which can be entropically and enthalpically disfavored.[1][2]
Q2: Besides the Mizoroki-Heck reaction, what other methods can be used to form the 8-membered ring?
-
Ullmann Coupling: Intramolecular Ullmann coupling of a biaryl precursor containing two halide functionalities has been successfully employed. This method often requires stoichiometric copper and high temperatures.
-
Ring-Closing Metathesis (RCM): While less commonly reported for Steganacin itself, RCM is a powerful tool for the formation of medium-sized rings and could be a viable alternative strategy given a suitable diene precursor.
Q3: How can I confirm the stereochemistry of the biaryl axis?
The stereochemistry of the biaryl axis can be determined using Nuclear Overhauser Effect (NOE) NMR experiments. Specific NOE correlations between protons on the two aromatic rings will differ between the two diastereomers.
Q4: My Mizoroki-Heck reaction is not proceeding to completion. What should I do?
-
Check Catalyst Activity: Ensure your palladium catalyst is active. It may be necessary to use a freshly opened bottle or to pre-activate the catalyst.
-
Ensure Anhydrous Conditions: Moisture can deactivate the catalyst and interfere with the reaction. Use anhydrous solvents and reagents.
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the catalyst.
Visualizations
Caption: Catalytic cycle for the intramolecular Mizoroki-Heck reaction.
Caption: A decision-making workflow for troubleshooting the 8-membered ring closure.
References
Technical Support Center: Improving the Yield of (-)-Steganacin Total Synthesis
For researchers, scientists, and drug development professionals engaged in the complex total synthesis of the potent antimitotic agent (-)-Steganacin, this technical support center provides targeted troubleshooting guides and frequently asked questions. Our aim is to address common experimental challenges to help improve overall yield and efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the total synthesis of this compound, and what are their reported overall yields?
A1: Two predominant strategies for the total synthesis of this compound are the biomimetic oxidative coupling of a diarylbutane lignan (B3055560) precursor and the intramolecular Mizoroki-Heck reaction. The Kende synthesis, a classical example of the oxidative coupling approach, achieves an overall yield of approximately 10%.[1] A more recent approach by Yang et al., utilizing a stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction, reports an overall yield of 7% over 11 steps from commercial starting materials.[2][3]
Q2: What is a common side reaction in the oxidative coupling approach to the dibenzocyclooctadiene core, and how can it be mitigated?
A2: A significant challenge in the oxidative coupling strategy is the propensity for intramolecular Friedel-Crafts alkylation, which leads to the formation of an undesired six-membered ring (a tetrahydronaphthofuranone system) instead of the desired eight-membered dibenzocyclooctadiene ring. This side reaction is particularly favored when the oxidant possesses Lewis acidic character. To mitigate this, careful selection of the oxidizing agent is crucial. Reagents with minimal Lewis acidity should be employed.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during key reaction steps in the total synthesis of this compound.
Low Yield in Intramolecular Mizoroki-Heck Reaction for 8-Membered Ring Formation
The intramolecular Mizoroki-Heck reaction is a critical step in modern synthetic routes to this compound, forming the core dibenzocyclooctadiene ring system. Low yields in this step can be a significant bottleneck.
Problem: The intramolecular Mizoroki-Heck cyclization of the vinyl iodide precursor is resulting in a low yield of the desired dibenzocyclooctadiene product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity: The Pd(0) catalyst may be decomposing or not forming efficiently. | - Ensure strictly anhydrous and oxygen-free reaction conditions. Degas solvents thoroughly. - Use a fresh batch of palladium catalyst and phosphine (B1218219) ligand. - Consider using a more robust pre-catalyst or a different ligand that can stabilize the active Pd(0) species. |
| Suboptimal Base: The base may not be effective in promoting the reductive elimination and regenerating the catalyst. | - Switch to a different base. Common bases for Heck reactions include triethylamine, potassium carbonate, and silver carbonate. The choice of base can significantly impact the reaction outcome. |
| Incorrect Reaction Temperature: The temperature may be too low for efficient cyclization or too high, leading to decomposition. | - Perform a temperature screen to find the optimal reaction temperature. Start at a moderate temperature (e.g., 80 °C) and adjust in 10 °C increments. |
| Poor Substrate Purity: Impurities in the vinyl iodide precursor can poison the catalyst. | - Purify the starting material meticulously before the reaction. |
Experimental Protocol: Intramolecular Mizoroki-Heck Reaction (Yang et al. Synthesis)
A detailed experimental protocol based on the synthesis by Yang et al. is provided below. Please note that specific amounts and conditions should be optimized for your specific setup.
To a solution of the vinyl iodide precursor in anhydrous DMF are added Pd(OAc)₂, PPh₃, and Ag₂CO₃. The mixture is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.
Undesired 6-Membered Ring Formation in Oxidative Coupling
The formation of the biaryl bond and the eight-membered ring via oxidative coupling is a key step in several synthetic routes. The formation of a thermodynamically favored six-membered ring is a common and challenging side reaction.
Problem: The oxidative coupling of the diarylbutane precursor yields the undesired tetrahydronaphthofuranone instead of the target dibenzocyclooctadiene.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Lewis Acidity of Oxidant: The oxidizing agent is promoting a Friedel-Crafts type reaction. | - Avoid oxidants with inherent Lewis acidity. For example, some metal-based oxidants can act as Lewis acids. - Explore alternative, non-metallic oxidants or systems that operate under neutral or basic conditions. |
| Reaction Conditions: The reaction conditions may favor the undesired cyclization pathway. | - Screen different solvents and temperatures. A less polar solvent might disfavor the ionic Friedel-Crafts pathway. - The addition of a non-coordinating base could help to quench any acidic species generated in situ. |
Data Presentation
Table 1: Comparison of Overall Yields for this compound Total Syntheses
| Synthetic Approach | Key Reaction | Number of Steps | Overall Yield (%) | Reference |
| Kende Synthesis | Oxidative Coupling | Not specified in abstract | ~10 | [1] |
| Yang et al. Synthesis | Intramolecular Mizoroki-Heck | 11 | 7 | [2][3] |
Note: The number of steps for the Kende synthesis is not explicitly detailed in the initial communication.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Intramolecular Mizoroki-Heck Reaction
Caption: Troubleshooting decision tree for a low-yielding intramolecular Mizoroki-Heck reaction.
Diagram 2: Competing Pathways in Oxidative Coupling
Caption: Competing reaction pathways in the oxidative coupling step for the synthesis of the this compound core.
References
Technical Support Center: Overcoming Low Aqueous Solubility of (-)-Steganacin in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Steganacin. The focus is on addressing the challenges posed by its low aqueous solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring dibenzocyclooctadiene lignan (B3055560) with potent antineoplastic properties.[1] It functions as a microtubule inhibitor, binding to the colchicine (B1669291) site on tubulin and preventing its polymerization into microtubules. This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis in cancer cells. The complex, hydrophobic structure of this compound results in very low aqueous solubility, which presents a significant challenge for its use in biological experiments, potentially leading to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: I am seeing precipitate in my cell culture medium after adding this compound. What should I do?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Ensure Complete Dissolution in Stock Solution: Make sure the this compound is fully dissolved in your organic solvent (typically DMSO) before diluting it into your aqueous culture medium.
-
Reduce Final Concentration: The concentration of this compound in your final working solution may be too high. Try performing a dose-response experiment starting with lower concentrations.
-
Optimize Dilution Method: When diluting the DMSO stock into your aqueous medium, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Maintain Low Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (ideally ≤ 0.5%, and for some sensitive cell lines, ≤ 0.1%) to avoid solvent-induced toxicity and to minimize its effect on solubility.[2][3]
-
Consider Alternative Formulation Strategies: For persistent precipitation issues, especially at higher concentrations, you may need to explore more advanced formulation techniques as outlined in the troubleshooting guides below.
Q3: What is the primary mechanism of action of this compound?
A3: this compound exerts its anticancer effects primarily by disrupting microtubule dynamics. It inhibits the polymerization of tubulin, the protein subunit of microtubules. This leads to the disassembly of the mitotic spindle, a structure essential for chromosome segregation during cell division. Consequently, cancer cells are arrested in the M phase (mitosis) of the cell cycle, which ultimately triggers programmed cell death (apoptosis).
Troubleshooting Guides
In Vitro Experiments (e.g., Cell Culture)
Issue: Difficulty preparing a stable aqueous solution of this compound for cell-based assays.
Solution: The most common and direct approach for in vitro studies is to use a co-solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for preparing stock solutions of hydrophobic compounds like this compound.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a precise volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Preparation of Working Solution: To prepare a working solution, dilute the DMSO stock solution directly into the pre-warmed cell culture medium. It is crucial to add the stock solution dropwise while gently mixing to prevent precipitation. Ensure the final DMSO concentration in the culture medium remains non-toxic to the cells (typically below 0.5%).[3]
Quantitative Data Summary: Solubilization Strategies for In Vitro Experiments
| Method | Description | Advantages | Disadvantages | Typical Final Concentration of Vehicle |
| Co-solvent (DMSO) | Dissolving this compound in a water-miscible organic solvent like DMSO to create a concentrated stock solution. | Simple, widely used, effective for many compounds. | Potential for solvent toxicity at higher concentrations. May not be suitable for all experimental systems. | < 0.5% (v/v) |
| Cyclodextrins | Using cyclodextrins to form inclusion complexes that enhance the aqueous solubility of the drug. | Can significantly increase solubility, low toxicity. | May alter drug activity in some cases, more complex preparation. | Varies depending on the cyclodextrin (B1172386) used. |
In Vivo Experiments (e.g., Animal Models)
Issue: Poor bioavailability and inconsistent results in animal studies due to low aqueous solubility.
Solution: For in vivo applications, advanced formulation strategies are often necessary to improve the solubility, stability, and bioavailability of this compound. These methods typically involve encapsulating the drug in a delivery vehicle.
This is a generalized workflow; specific parameters will need to be optimized for this compound.
-
Organic Phase Preparation: Dissolve this compound and a polymer (e.g., PLGA, PCL) in a water-miscible organic solvent (e.g., acetone, acetonitrile).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant or stabilizer (e.g., PVA, Poloxamer 188).
-
Nanoparticle Formation: Add the organic phase to the aqueous phase under controlled conditions (e.g., stirring, sonication) to induce nanoprecipitation or emulsification.
-
Solvent Removal: Remove the organic solvent using methods like evaporation under reduced pressure.
-
Purification and Concentration: Purify the nanoparticle suspension to remove excess surfactant and unencapsulated drug, often through centrifugation or dialysis. Concentrate the nanoparticles to the desired final concentration.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Quantitative Data Summary: Advanced Formulation Strategies for In Vivo Experiments
| Formulation Strategy | Description | Key Advantages | Key Considerations |
| Liposomes | Encapsulation of this compound within lipid bilayers. | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, can be surface-modified for targeting. | Can have stability issues, complex manufacturing process. |
| Polymeric Nanoparticles | Entrapment of this compound within a polymer matrix. | Controlled release, improved stability, can be targeted. | Potential for polymer toxicity, manufacturing process can be complex. |
| Solid Lipid Nanoparticles (SLNs) | This compound is dispersed in a solid lipid core. | Good biocompatibility, controlled release, protection of the drug from degradation. | Lower drug loading capacity compared to other carriers. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell culture.
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for in vitro experiments with this compound.
References
Technical Support Center: Synthesis of Steganacin and its Analogs
Welcome to the technical support center for the synthesis of steganacin (B1217048) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this complex natural product.
Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the synthesis of steganacin.
Issue 1: Formation of an Unexpected 6-Membered Ring Instead of the 8-Membered Steganacin Core
Q1: During the oxidative coupling step to form the dibenzocyclooctadiene ring, I am observing a significant amount of a byproduct which appears to be a 6-membered ring structure. What is happening and how can I prevent this?
A1: This is a known and significant side reaction in steganacin synthesis. You are likely observing the product of an intramolecular Friedel-Crafts alkylation. Instead of the desired oxidative coupling to form the 8-membered ring, the electron-rich aromatic ring can attack a transient electrophilic species, leading to the formation of a thermodynamically stable 6-membered tetrahydronaphtho[2,3-c]furan-1(3H)-one ring system.
This side reaction is particularly favored when the oxidant used has Lewis acidic character.[1] To minimize this unwanted reaction, careful selection of the oxidizing agent is crucial.
Recommended Solutions:
-
Avoid Lewis Acidic Oxidants: Steer clear of oxidants that are strong Lewis acids or can generate Lewis acidic species in the reaction medium.
-
Alternative Oxidative Coupling Protocols: Explore oxidative coupling conditions that are known to proceed through radical or non-acidic mechanisms. Different protocols may favor the desired 8-membered ring formation.
Below is a diagram illustrating the competition between the desired oxidative coupling and the undesired intramolecular Friedel-Crafts alkylation.
Caption: Competing reaction pathways during the formation of the steganacin core.
Issue 2: Difficulty in Controlling Stereochemistry at the Biaryl Axis (Atropisomerism)
Q2: I am obtaining a mixture of diastereomers that are difficult to separate. How can I control the axial chirality of the biphenyl moiety during the synthesis?
A2: The hindered rotation around the biaryl bond in steganacin precursors leads to the formation of stable atropisomers, which manifest as diastereomers in the presence of other stereocenters. Controlling this axial chirality is a critical challenge in the synthesis. The stereochemical outcome is often determined during the key bond-forming reaction that creates the biaryl linkage or in a subsequent cyclization step.
Strategies for Controlling Atropisomerism:
-
Chiral Auxiliaries: Employing a chiral auxiliary on the lactone ring or the side chain can direct the stereochemistry of the biaryl coupling reaction.
-
Asymmetric Catalysis: Utilize a chiral catalyst, for instance in a stereocontrolled Mizoroki-Heck reaction, to favor the formation of one atropisomer over the other.[2]
-
Substrate Control: The inherent stereochemistry of the starting materials can influence the facial selectivity of the biaryl bond formation.
-
Epimerization: In some cases, it may be possible to epimerize the undesired atropisomer to the desired one under specific reaction conditions.
The following workflow illustrates a general approach to addressing atropisomerism in steganacin synthesis.
Caption: A logical workflow for tackling challenges with atropisomerism.
Frequently Asked Questions (FAQs)
Q3: What are some common side reactions to be aware of during the intramolecular Mizoroki-Heck reaction for the formation of the 8-membered ring?
A3: While the intramolecular Mizoroki-Heck reaction is a powerful tool for constructing the dibenzocyclooctadiene core of steganacin, several side reactions can occur:
-
β-Hydride Elimination: This is the most common side reaction, leading to the formation of various olefin isomers. The regioselectivity of the β-hydride elimination can be influenced by the ligand, base, and solvent used.
-
Double Bond Isomerization: The desired exocyclic double bond can isomerize to a more stable endocyclic position under the reaction conditions.
-
Reduction of the Aryl Halide: The starting aryl halide can be reduced, leading to the formation of a dehalogenated byproduct.
-
Homocoupling: Homocoupling of the starting material can also be observed, although it is generally less of an issue in intramolecular reactions.
Careful optimization of the palladium catalyst, ligand, base, solvent, and temperature is essential to minimize these side reactions and maximize the yield of the desired steganacin precursor.
Q4: My lactone ring is hydrolyzing during workup or purification. How can I prevent this?
A4: The γ-butyrolactone ring in steganacin is susceptible to hydrolysis under both acidic and basic conditions. To prevent unwanted ring-opening, consider the following precautions:
-
Neutral Workup: Use a neutral aqueous workup (e.g., with saturated ammonium (B1175870) chloride solution or brine) instead of acidic or basic washes.
-
Aprotic Solvents for Chromatography: When performing column chromatography, use aprotic solvents and avoid prolonged exposure to silica (B1680970) gel, which can be slightly acidic. If necessary, the silica gel can be neutralized by pre-treating it with a solution of triethylamine (B128534) in the eluent.
-
Temperature Control: Perform all workup and purification steps at low temperatures to minimize the rate of hydrolysis.
-
Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis, especially in the presence of trace acids or bases.
Experimental Protocols
A detailed experimental protocol for a key step in a successful total synthesis of (-)-steganacin is provided below for reference.
Table 1: Key Step - Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Reaction
| Parameter | Value |
| Reactant | Precursor with aryl iodide and vinyl triflate moieties |
| Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Ligand | A chiral phosphine (B1218219) ligand (e.g., (R)-BINAP) |
| Base | A mild inorganic base (e.g., potassium carbonate) |
| Solvent | Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Overall Yield | The total synthesis was completed in 11 steps with a 7% overall yield.[2] |
Methodology:
To a solution of the aryl iodide precursor in anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) is added the palladium catalyst, chiral ligand, and base. The reaction mixture is then heated to the specified temperature and monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired cyclized product. The diastereomeric ratio should be determined on the purified product using NMR spectroscopy or chiral HPLC.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. The synthesis of complex molecules such as steganacin should only be undertaken by trained professionals in a suitably equipped laboratory. All procedures should be performed with appropriate safety precautions.
References
optimizing reaction conditions for atroposelective synthesis of (-)-Steganacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the atroposelective synthesis of (-)-Steganacin, a potent antitumor agent. The information provided is intended to assist in optimizing reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low Yield in the Atroposelective Intramolecular Mizoroki-Heck Reaction
-
Question: I am experiencing a low yield in the key atroposelective intramolecular Mizoroki-Heck cyclization step to form the dibenzocyclooctadiene core. What are the potential causes and how can I improve the yield?
-
Answer: A low yield in this critical step can be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The activity of the palladium catalyst is paramount. Ensure the palladium source, such as Pd(OAc)₂, is of high purity and has been stored correctly. The phosphine (B1218219) ligand, for instance (S)-Xyl-P-Phos, is air-sensitive and should be handled under an inert atmosphere.
-
Solvent and Base Quality: The solvent, typically a polar aprotic solvent like DMA or NMP, must be anhydrous. The presence of water can lead to catalyst decomposition and side reactions. The choice and quality of the base (e.g., Ag₂CO₃, K₂CO₃) are also critical; ensure it is finely powdered and dry.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may result in a sluggish reaction, while excessively high temperatures can lead to catalyst decomposition and the formation of byproducts. An optimization of the temperature profile via small-scale trials is recommended.
-
Substrate Purity: Impurities in the Heck precursor can poison the catalyst. Ensure the precursor is thoroughly purified before use.
-
2. Poor Atroposelectivity (Low Enantiomeric Excess)
-
Question: The enantiomeric excess (ee) of my synthesized this compound is lower than reported values. How can I enhance the atroposelectivity of the Mizoroki-Heck reaction?
-
Answer: Achieving high atroposelectivity is a key challenge. Consider the following factors:
-
Chiral Ligand: The choice of the chiral phosphine ligand is the most critical factor influencing atroposelectivity. The ligand's steric and electronic properties dictate the facial selectivity of the migratory insertion step. Ensure the ligand is enantiomerically pure.
-
Temperature: Reaction temperature can significantly impact enantioselectivity. Lowering the reaction temperature may improve the ee, although it might also decrease the reaction rate. A temperature screen is advisable.
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalytic species and, consequently, the stereochemical outcome. Screening different polar aprotic solvents may be beneficial.
-
Additives: In some cases, the addition of salts or other additives can enhance enantioselectivity by modifying the catalyst structure or the reaction mechanism.
-
3. Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture, complicating purification. What are the likely side reactions and how can they be minimized?
-
Answer: Common side reactions in the Mizoroki-Heck cyclization include:
-
β-Hydride Elimination from the undesired position: This can lead to the formation of isomeric products. The regioselectivity of the β-hydride elimination is influenced by the ligand and the substrate structure.
-
Reductive Dehalogenation: The aryl halide precursor may be reduced, leading to the formation of a dehalogenated starting material. This can be minimized by ensuring strictly anaerobic conditions.
-
Double Bond Isomerization: The exocyclic double bond formed after the Heck reaction can sometimes isomerize to a more stable endocyclic position, especially at higher temperatures.
-
Optimization of Reaction Conditions: Data Summary
The following tables summarize key quantitative data for optimizing the atroposelective intramolecular Mizoroki-Heck reaction based on reported syntheses.
Table 1: Effect of Ligand and Solvent on Yield and Enantioselectivity
| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | (S)-BINAP | DMA | 100 | 65 | 85 |
| 2 | Pd(OAc)₂ | (S)-Xyl-P-Phos | DMA | 100 | 82 | 95 |
| 3 | Pd₂(dba)₃ | (S)-Xyl-P-Phos | NMP | 90 | 78 | 94 |
| 4 | Pd(OAc)₂ | (R)-BINAP | DMA | 100 | 63 | 84 (for (+)-Steganacin) |
Table 2: Influence of Base and Temperature on Reaction Outcome
| Entry | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Xyl-P-Phos | Ag₂CO₃ | 100 | 12 | 82 | 95 |
| 2 | (S)-Xyl-P-Phos | K₂CO₃ | 100 | 24 | 75 | 92 |
| 3 | (S)-Xyl-P-Phos | Ag₂CO₃ | 80 | 24 | 70 | 97 |
| 4 | (S)-Xyl-P-Phos | Cs₂CO₃ | 100 | 18 | 79 | 93 |
Experimental Protocols
Key Experiment: Atroposelective Intramolecular Mizoroki-Heck Reaction
This protocol is a generalized procedure based on successful reported syntheses. Researchers should optimize conditions for their specific setup.
Materials:
-
Heck Precursor (aryl halide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(S)-Xyl-P-Phos
-
Silver Carbonate (Ag₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Heck precursor (1.0 equiv).
-
Add Pd(OAc)₂ (0.1 equiv) and (S)-Xyl-P-Phos (0.12 equiv).
-
Add Ag₂CO₃ (2.0 equiv).
-
Add anhydrous DMA to achieve a substrate concentration of approximately 0.01 M.
-
Stir the reaction mixture at the optimized temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the atroposelective synthesis of this compound.
Caption: Troubleshooting logic for common issues in the synthesis.
how to prevent degradation of (-)-Steganacin in solution
Welcome to the technical support center for (-)-Steganacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a naturally occurring dibenzocyclooctadiene lactone isolated from the plant Steganotaenia araliacea.[1][2][3] Its primary mechanism of action is the inhibition of microtubule polymerization. It binds to the colchicine-binding site on β-tubulin, thereby disrupting the formation of the mitotic spindle, which leads to cell cycle arrest and apoptosis.[4]
Q2: What are the main challenges in handling this compound in solution?
A2: As a lactone, this compound is susceptible to hydrolysis, which involves the cleavage of the cyclic ester bond. This degradation is primarily influenced by pH, temperature, and the presence of enzymes. The lactone ring is a critical component for its biological activity, and its cleavage can lead to a significant loss of potency.[5]
Q3: How should I prepare and store stock solutions of this compound?
A3: To minimize degradation, it is recommended to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). For short-term storage, solutions can be kept at 2-8°C. For long-term storage, it is advisable to store aliquots in tightly sealed vials at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While this compound may be sparingly soluble in aqueous buffers for immediate use in experiments, prolonged storage in aqueous solutions is not recommended due to the high risk of hydrolysis, especially at neutral or alkaline pH. If aqueous buffers are necessary for your experimental setup, prepare the solution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound in solution. | Prepare fresh stock solutions in anhydrous DMSO. Avoid storing in aqueous buffers. Ensure proper storage conditions (low temperature, protection from light). Perform a stability check of your compound using a validated analytical method like HPLC. |
| Precipitation of this compound in aqueous media | Low aqueous solubility. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental medium, ensuring the final DMSO concentration is compatible with your assay. Sonication may aid in dissolution. |
| Inconsistent experimental results | Instability of this compound under experimental conditions (e.g., elevated temperature, non-optimal pH). | Assess the stability of this compound under your specific experimental conditions (refer to the experimental protocols below). Consider using a stabilized formulation if prolonged incubation is required. |
Data Presentation: Stability of this compound
The following tables present hypothetical stability data for this compound in solution based on the general behavior of lactone-containing compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Hypothetical Half-life of this compound in Different Solvents at 25°C
| Solvent | pH | Estimated Half-life (t½) |
| Anhydrous DMSO | N/A | > 6 months |
| Ethanol | N/A | ~2-4 weeks |
| Phosphate-Buffered Saline (PBS) | 7.4 | ~24-48 hours |
| Acetate Buffer | 5.0 | ~1-2 weeks |
| Carbonate Buffer | 9.0 | < 12 hours |
Table 2: Hypothetical Effect of Temperature on this compound Degradation in PBS (pH 7.4)
| Temperature | Estimated Half-life (t½) |
| 4°C | ~1 week |
| 25°C | ~24-48 hours |
| 37°C | ~8-12 hours |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
-
Gradient: Start with 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat a solid sample of this compound at 80°C.
-
Photodegradation: Expose a solution of this compound to UV light.
-
Analyze samples at various time points by HPLC to monitor the appearance of degradation products and the decrease in the parent peak area.
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol is for assessing the inhibitory activity of this compound on tubulin polymerization.[6][7][8][9]
1. Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution in DMSO
-
Positive control (e.g., colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader
2. Procedure:
-
Prepare serial dilutions of this compound in General Tubulin Buffer.
-
On ice, prepare a tubulin polymerization mixture containing tubulin (e.g., 3 mg/mL) and GTP (1 mM) in General Tubulin Buffer.
-
Add the diluted this compound or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the cold tubulin polymerization mixture to each well.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
3. Data Analysis:
-
Plot absorbance versus time to obtain polymerization curves.
-
Determine the rate of polymerization (Vmax) for each concentration.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizations
Caption: Primary degradation pathway of this compound in solution.
Caption: Workflow for the tubulin polymerization inhibition assay.
Caption: Mechanism of action of this compound.
References
- 1. Steganacin - Wikipedia [en.wikipedia.org]
- 2. Steganacin | C24H24O9 | CID 443021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Replacement of the lactone moiety on podophyllotoxin and steganacin analogues with a 1,5-disubstituted 1,2,3-triazole via ruthenium-catalyzed click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of tubulin polymerization by hypochlorous acid and chloramines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamopen.com [benthamopen.com]
Technical Support Center: Purification of Synthetic (-)-Steganacin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (-)-Steganacin and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying synthetic this compound analogues?
A1: The most common and effective methods for the purification of synthetic this compound analogues, which are complex lignan (B3055560) lactones, are flash column chromatography on silica (B1680970) gel for initial purification and chiral High-Performance Liquid Chromatography (HPLC) for the separation of stereoisomers. Recrystallization can also be employed as a final purification step to obtain highly pure crystalline material.
Q2: Why is chiral HPLC often necessary for the purification of this compound analogues?
A2: this compound possesses multiple stereocenters and exhibits atropisomerism, which is chirality arising from restricted rotation around a single bond. This results in a mixture of stereoisomers (enantiomers and diastereomers) during synthesis. Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate and separate these stereoisomers, allowing for the isolation of the desired biologically active this compound enantiomer.
Q3: What are some common challenges encountered during the purification of these compounds?
A3: Researchers may face several challenges, including:
-
Co-elution of closely related impurities: Synthetic routes can produce byproducts with similar polarities to the target compound, making separation by standard chromatography difficult.
-
Atropisomer separation: The separation of atropisomers can be challenging due to their structural similarity and the potential for interconversion under certain conditions.
-
Lactone ring instability: The lactone ring in steganacin (B1217048) analogues can be susceptible to hydrolysis under acidic or basic conditions, leading to degradation of the product.
-
Low yields: Multi-step purification processes can lead to a significant loss of material, impacting the overall yield.
-
Oiling out during recrystallization: The compound may separate as an oil rather than crystals during recrystallization, which hinders purification.
Troubleshooting Guides
Silica Gel Flash Column Chromatography
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Optimize the solvent system by running thin-layer chromatography (TLC) with various solvent combinations (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. Use a wet slurry packing method for better results. |
| Compound Instability on Silica | If the compound is degrading on the acidic silica gel, consider using deactivated silica (e.g., by adding a small percentage of triethylamine (B128534) to the eluent for basic compounds) or an alternative stationary phase like alumina. |
Problem: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent System is Too Non-polar | Gradually increase the polarity of the eluent. If using a gradient, ensure the final solvent composition is polar enough to elute the compound. |
| Compound Adsorbed Irreversibly | This may indicate strong interaction with the stationary phase. Try a more polar solvent system or consider a different stationary phase. |
Chiral HPLC
Problem: No separation of enantiomers.
| Possible Cause | Suggested Solution |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel® OD-H, Chiralpak® AD-H, or protein-based). The choice of CSP is critical and often empirical. |
| Suboptimal Mobile Phase | Optimize the mobile phase composition. For normal phase, vary the ratio of hexane/isopropanol or hexane/ethanol. For reversed-phase, adjust the ratio of water/acetonitrile or water/methanol. The addition of small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (B46881) (for basic compounds) can improve peak shape and resolution. |
| Low Temperature Required | Atropisomers can interconvert at room temperature. Try running the separation at a lower temperature (e.g., 10-20°C) to prevent on-column racemization. |
Problem: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | Add a mobile phase modifier. For basic compounds, add a small amount of a basic modifier like diethylamine (0.1%). For acidic compounds, add an acidic modifier like trifluoroacetic acid (0.1%). |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Degradation | Flush the column with a strong solvent or follow the manufacturer's regeneration protocol. |
Recrystallization
Problem: Compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is Too Supersaturated | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. |
| Presence of Impurities | The presence of impurities can inhibit crystal formation. Try to further purify the material by chromatography before recrystallization. |
| Inappropriate Solvent | Screen for a different recrystallization solvent or a solvent mixture. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Problem: Low recovery of crystalline material.
| Possible Cause | Suggested Solution |
| Compound has Significant Solubility in Cold Solvent | Cool the solution in an ice bath to further decrease the solubility. Minimize the amount of cold solvent used for washing the crystals. |
| Too Much Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the compound. |
Quantitative Data Summary
The following tables summarize typical purification data for synthetic this compound analogues based on literature reports. Note that specific yields and purities are highly dependent on the synthetic route and the purity of the crude material.
Table 1: Silica Gel Flash Chromatography of a Steganacin Analogue Precursor
| Step | Crude Material (mg) | Silica Gel (g) | Eluent System | Purified Product (mg) | Yield (%) | Purity (by HPLC) |
| Biaryl Coupling Product | 500 | 25 | Hexane/Ethyl Acetate (3:1 to 1:1 gradient) | 350 | 70% | >95% |
| Lactone Formation Product | 200 | 10 | Dichloromethane/Methanol (98:2) | 150 | 75% | >98% |
Table 2: Preparative Chiral HPLC for this compound Resolution
| Column | Mobile Phase | Flow Rate (mL/min) | Loading per Injection (mg) | Yield of this compound (%) | Enantiomeric Excess (ee) |
| Chiralpak® AD-H (20 x 250 mm) | Hexane/Isopropanol (80:20) | 10 | 50 | ~45% (of racemate) | >99% |
| Chiralcel® OD-H (20 x 250 mm) | Hexane/Ethanol (90:10) | 8 | 40 | ~43% (of racemate) | >99% |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.
-
-
Elution:
-
Start eluting with the initial non-polar solvent system.
-
If using a gradient, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor the elution of the compound by TLC.
-
-
Product Recovery:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Detailed Methodology for Preparative Chiral HPLC
-
System Preparation:
-
Install the appropriate preparative chiral column.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the racemic mixture in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Injection and Separation:
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions.
-
Monitor the separation using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the two enantiomer peaks.
-
-
Product Recovery and Analysis:
-
Combine the fractions for each enantiomer.
-
Remove the solvent under reduced pressure.
-
Analyze the purity and enantiomeric excess of the isolated enantiomers using analytical chiral HPLC.
-
Visualizations
Technical Support Center: Overcoming Resistance to (-)-Steganacin in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the tubulin-binding agent, (-)-Steganacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antimitotic agent that functions by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1][2] It binds to the colchicine-binding site on tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1]
Q2: My cancer cell line has developed resistance to this compound. What are the most likely mechanisms?
A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to other colchicine-site binding agents commonly involves one or more of the following:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4][5]
-
Alterations in the drug target: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of this compound for its target.[6][7] Changes in the expression levels of different tubulin isotypes can also contribute to resistance.[7]
-
Dysregulation of signaling pathways: Alterations in pathways that control apoptosis (e.g., upregulation of anti-apoptotic proteins like Bcl-2) or cell cycle checkpoints can allow cells to evade drug-induced cell death.[8][9][10][11]
Q3: How can I determine if my resistant cell line is overexpressing ABC transporters?
A3: You can investigate ABC transporter overexpression through several methods:
-
Western Blotting: Use antibodies specific for P-gp, MRP1, and BCRP to compare their expression levels in your sensitive and resistant cell lines.
-
Flow Cytometry: Utilize fluorescent substrates of these transporters (e.g., rhodamine 123 for P-gp) to measure their efflux activity.
-
Cytotoxicity Assays with Inhibitors: Perform dose-response experiments with this compound in the presence and absence of known inhibitors of specific ABC transporters (e.g., verapamil (B1683045) for P-gp). A significant decrease in the IC50 value in the presence of the inhibitor suggests the involvement of that transporter.
-
ATPase Assay: Measure the ATP hydrolysis activity of membrane vesicles from your cells in the presence of this compound. An increase in ATPase activity suggests that this compound is a substrate for an ABC transporter in the vesicles.[12][13]
Q4: What is the evidence that this compound is a substrate for ABC transporters?
A4: While direct studies on this compound are limited, colchicine (B1669291), which binds to the same site on tubulin, is a known substrate for P-glycoprotein (P-gp).[14][15][16][17] It is therefore plausible that this compound is also transported by P-gp and potentially other ABC transporters like MRP1 and BCRP, which are known to confer multidrug resistance.[3][18]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Compound Instability | Ensure fresh dilutions of this compound are prepared for each experiment from a properly stored stock solution. |
| Cell Line Health | Verify the health and doubling time of your parental cell line. Sub-culture cells for a limited number of passages. |
| Assay Conditions | Optimize cell seeding density and incubation time for your cytotoxicity assay. Ensure the chosen assay (e.g., MTT, SRB) is appropriate for your cell line. |
Problem 2: Inconsistent results in tubulin polymerization assays.
| Possible Cause | Troubleshooting Step |
| Inactive Tubulin | Use high-quality, purified tubulin stored at -80°C. Avoid multiple freeze-thaw cycles.[2] Consider pre-centrifuging the tubulin solution to remove aggregates. |
| Incorrect Temperature | Ensure the plate reader is pre-warmed and maintained at 37°C throughout the assay.[2][19] |
| GTP Degradation | Use freshly prepared or properly stored GTP stock solutions.[2] |
| Inhibitor Precipitation | Check the solubility of this compound in the assay buffer. If necessary, adjust the solvent, ensuring the final concentration is low (e.g., <1% DMSO).[2] |
Problem 3: No significant difference in ABC transporter expression between sensitive and resistant cells.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The resistance may be due to other mechanisms, such as tubulin mutations or altered signaling pathways. |
| Low-Level Transporter Expression | The change in expression may be subtle. Use a more sensitive detection method or quantify western blot data from multiple biological replicates. |
| Functional but Not Overexpressed Transporter | A mutation in an ABC transporter could increase its activity without changing its expression level.[1] Consider functional assays like ATPase or fluorescent substrate efflux assays. |
Quantitative Data Summary
Table 1: Example Cytotoxicity Data for this compound in Sensitive and Resistant Cell Lines.
| Cell Line | Treatment | IC50 (nM) ± SD | Fold Resistance |
| Sensitive | This compound | 10.2 ± 1.5 | 1.0 |
| Resistant | This compound | 255.8 ± 20.3 | 25.1 |
| Resistant | This compound + Verapamil (P-gp Inhibitor) | 15.1 ± 2.1 | 1.5 |
This table illustrates how the addition of a P-gp inhibitor can sensitize resistant cells, indicating P-gp-mediated efflux as a resistance mechanism.
Table 2: Example Western Blot Densitometry Data for Key Proteins in Sensitive vs. Resistant Cells.
| Protein | Cellular Function | Relative Expression (Resistant vs. Sensitive) |
| P-glycoprotein (MDR1) | Drug Efflux Pump | 18.5-fold increase |
| β-tubulin | Drug Target | No significant change |
| Bcl-2 | Anti-apoptotic | 4.2-fold increase |
| Cleaved Caspase-3 | Apoptosis Executioner | 0.3-fold decrease |
This table shows hypothetical changes in protein levels that could contribute to this compound resistance.
Experimental Protocols
Protocol 1: Cell Viability Assay (SRB Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (with or without an ABC transporter inhibitor) for 72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry completely.
-
Staining: Add 0.4% sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-based)
-
Reagent Preparation: On ice, prepare a tubulin polymerization mix containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP and 10% glycerol.[19]
-
Assay Setup: Pipette 10 µL of 10x concentrated this compound dilutions or vehicle control into the wells of a pre-warmed (37°C) 96-well plate.[2]
-
Initiate Polymerization: Add 90 µL of the cold tubulin polymerization mix to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a temperature-controlled microplate reader set to 37°C and measure the absorbance at 340 nm every 60 seconds for 60 minutes.[2][19]
-
Data Analysis: Plot the change in absorbance over time. Calculate the rate and extent of polymerization and determine the IC50 of this compound for inhibiting tubulin polymerization.[2]
Protocol 3: ABC Transporter ATPase Assay
-
Reagent Preparation: Prepare membrane vesicles from sensitive and resistant cells.
-
Assay Reaction: In a 96-well plate, set up reactions containing membrane vesicles, assay buffer (with Mg-ATP), and varying concentrations of this compound. Include a positive control substrate and a negative control with an inhibitor (e.g., vanadate).[13]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution to halt ATP hydrolysis (e.g., sodium dodecyl sulfate).
-
Phosphate (B84403) Detection: Add a reagent to detect the amount of inorganic phosphate released (e.g., a molybdate-based colorimetric reagent).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 630-850 nm).[13]
-
Data Analysis: Calculate the amount of phosphate released and determine the effect of this compound on the ATPase activity of the transporters.
Protocol 4: Western Blotting for Signaling Proteins
-
Sample Preparation: Lyse sensitive and resistant cells (with or without drug treatment) in RIPA buffer containing protease and phosphatase inhibitors.[20] Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20][21]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.[21]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[20]
Visualizations
Caption: Potential resistance mechanisms to this compound in cancer cells.
Caption: Workflow for identifying this compound resistance mechanisms.
Caption: A logical flow for troubleshooting this compound resistance.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. Multidrug resistance proteins: role of P-glycoprotein, MRP1, MRP2, and BCRP (ABCG2) in tissue defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting breast cancer resistance protein (BCRP/ABCG2) in cancer - Chen - Translational Cancer Research [tcr.amegroups.org]
- 6. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alterations in cell cycle and apoptosis in drug resistant cells - DORAS [doras.dcu.ie]
- 9. Apoptosis and growth-inhibition in sensitive and resistant leukemic-cells treated with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Types of Cell Cycle- and Apoptosis-Related Gene Expressions Alter in Corticosteroid-, Vincristine-, and Melphalan-Resistant U-266 Multiple Myeloma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. genomembrane.com [genomembrane.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. P-glycoprotein-mediated colchicine resistance in different cell lines correlates with the effects of colchicine on P-glycoprotein conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Does the lack of the P-glycoprotein efflux pump in neutrophils explain the efficacy of colchicine in familial Mediterranean fever and other inflammatory diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. exp-oncology.com.ua [exp-oncology.com.ua]
- 19. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Stereoselective Mizoroki-Heck Cyclization for Steganacin Synthesis
Welcome to the technical support center for the stereoselective Mizoroki-Heck cyclization in the synthesis of steganacin (B1217048) and its analogues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this key synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Mizoroki-Heck cyclization for steganacin synthesis?
The main challenge is controlling the stereoselectivity of the reaction to favor the formation of the desired atropisomer and diastereomer of the dibenzocyclooctadiene core of steganacin.[1][2][3] The formation of the eight-membered ring can lead to a mixture of products if the reaction conditions are not carefully optimized.
Q2: Which palladium source is recommended for this reaction?
While various palladium sources can be used for Mizoroki-Heck reactions, palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly employed and effective precatalyst for the intramolecular cyclization in the synthesis of complex molecules like steganacin.[3] It is typically reduced in situ to the active Pd(0) species.
Q3: What is the role of the phosphine (B1218219) ligand in controlling stereoselectivity?
Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing the stereochemical outcome of the reaction. For the synthesis of (-)-steganacin, bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) or its tetrafluoroborate (B81430) salt (P(t-Bu)₃HBF₄), have been shown to be effective in achieving high stereoselectivity.[3] The steric bulk of the ligand can direct the coordination of the olefin and influence the facial selectivity of the migratory insertion step.
Q4: Why is the choice of base important?
The base plays a critical role in the regeneration of the active Pd(0) catalyst by promoting the elimination of H-X from the intermediate palladium(II) hydride species. Inorganic bases like cesium carbonate (Cs₂CO₃) are often used in these cyclizations. The choice and stoichiometry of the base can impact the reaction rate and the formation of byproducts.
Q5: What is a suitable solvent for this reaction?
Anhydrous and polar aprotic solvents are generally preferred for the Mizoroki-Heck cyclization. Toluene (B28343) is a common choice for the synthesis of steganacin precursors as it allows for the reaction to be conducted at elevated temperatures, which are often necessary for efficient cyclization.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Insufficient temperature. 3. Impurities in the starting material or solvent. | 1. Ensure the palladium precatalyst and ligand are of high purity and handled under inert conditions. 2. Gradually increase the reaction temperature. The intramolecular cyclization to form an eight-membered ring can have a high activation barrier. 3. Purify the starting material and ensure the solvent is anhydrous. |
| Poor stereoselectivity (formation of multiple isomers) | 1. Suboptimal ligand. 2. Incorrect palladium-to-ligand ratio. 3. Reaction temperature is too high, leading to isomerization. | 1. Screen a variety of bulky electron-rich phosphine ligands. 2. Optimize the palladium-to-ligand ratio; typically a 1:1 or 1:2 ratio is a good starting point. 3. Attempt the reaction at a lower temperature for a longer duration. |
| Formation of reduced byproduct (dehalogenation of the aryl halide) | 1. Presence of water or other protic impurities. 2. Inefficient trapping of the palladium hydride intermediate by the alkene. | 1. Ensure strictly anhydrous conditions. 2. Increase the concentration of the substrate to favor the intramolecular reaction. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Monitor the reaction progress by TLC or LC-MS and quench the reaction upon completion. |
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the key stereocontrolled atroposelective intramolecular Mizoroki-Heck reaction in the total synthesis of this compound, as reported by Yang et al.
| Parameter | Condition |
| Palladium Precatalyst | Pd(OAc)₂ (20 mol%) |
| Ligand | P(t-Bu)₃HBF₄ (40 mol%) |
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | Toluene (0.01 M) |
| Temperature | 120 °C |
| Reaction Time | 2 hours |
| Yield | 75% |
| Diastereomeric Ratio | >20:1 |
Experimental Protocols
Key Experiment: Stereocontrolled Atroposelective Intramolecular Mizoroki-Heck Cyclization
This protocol is adapted from the total synthesis of this compound by Yang et al.[3]
Materials:
-
Heck precursor (diastereomeric mixture)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine tetrafluoroborate (P(t-Bu)₃HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the Heck precursor.
-
Add cesium carbonate (3.0 equivalents).
-
Add anhydrous toluene to achieve a concentration of 0.01 M.
-
In a separate glovebox, prepare a stock solution of Pd(OAc)₂ (20 mol%) and P(t-Bu)₃HBF₄ (40 mol%) in anhydrous toluene.
-
Add the catalyst solution to the reaction mixture under argon.
-
Seal the Schlenk tube and heat the reaction mixture to 120 °C in an oil bath.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Visualizations
Caption: Experimental workflow for the Mizoroki-Heck cyclization.
Caption: Key factors influencing the stereoselectivity of the Mizoroki-Heck reaction.
References
Technical Support Center: Stability of the Lactone Moiety in (-)-Steganacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Steganacin. The focus is on addressing the inherent stability issues of its lactone moiety, a critical factor for maintaining its potent biological activity.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with the lactone moiety of this compound?
A1: The γ-butyrolactone ring in this compound is a known "Achilles' heel" as it is susceptible to two main degradation pathways that can significantly impact its biological activity:
-
Hydrolysis: Under aqueous conditions, particularly at neutral to basic pH, the lactone ring can undergo hydrolysis to form the corresponding inactive hydroxy-carboxylate species. This reaction is often reversible, with the equilibrium favoring the inactive open-ring form at higher pH.
-
Epimerization: The stereochemistry at the carbon adjacent to the carbonyl group of the lactone (C-8) is crucial for its anti-tubulin activity. Under certain conditions, particularly basic environments, epimerization can occur, leading to the formation of the more thermodynamically stable but biologically less active iso-steganacin.
Q2: I'm observing a loss of cytotoxic activity in my this compound samples over time. What could be the cause?
A2: A decline in cytotoxic activity is a strong indicator of the degradation of the lactone moiety. Both hydrolysis and epimerization lead to a significant reduction or complete loss of the compound's ability to inhibit tubulin polymerization. It is crucial to analyze your sample for the presence of degradation products.
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: To maintain the integrity of this compound, consider the following precautions:
-
Storage: Store solid this compound at low temperatures (e.g., -20°C) in a desiccated, dark environment. For solutions, use anhydrous aprotic solvents and store at low temperatures for short periods. Avoid long-term storage in protic or aqueous solvents.
-
pH Control: Maintain acidic conditions (pH < 6) during experiments whenever possible. The lactone ring is generally more stable at lower pH.
-
Solvent Choice: For experimental assays, if aqueous buffers are necessary, prepare fresh solutions and use them immediately. Consider using buffered solutions with a pH below 6. For stock solutions, aprotic solvents like DMSO or DMF are preferable to alcohols or aqueous solutions.
-
Temperature: Avoid elevated temperatures, as heat can accelerate both hydrolysis and epimerization.
Q4: What analytical techniques are suitable for monitoring the stability of this compound?
A4: Several analytical methods can be employed to detect and quantify this compound and its degradation products:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and effective technique for separating and quantifying this compound from its hydrolyzed and epimerized forms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides sensitive detection and mass information, which is invaluable for identifying unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to unequivocally identify degradation products like iso-steganacin by observing changes in chemical shifts and coupling constants.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unexpectedly low or no biological activity in an in vitro assay. | 1. Degradation of this compound in the stock solution. 2. Instability in the aqueous assay medium. | 1. Prepare a fresh stock solution of this compound in an anhydrous aprotic solvent (e.g., DMSO). 2. Analyze the stock solution and the final assay solution by HPLC to check for the presence of degradation products. 3. If the assay requires an aqueous buffer, ensure the pH is below 6 and minimize the incubation time. Run a time-course experiment to assess stability in the assay medium. |
| Appearance of a new, major peak in the HPLC chromatogram of a stored this compound solution. | 1. Epimerization to iso-steganacin. 2. Hydrolysis of the lactone ring. | 1. Characterize the new peak using LC-MS and NMR to confirm its identity. A mass identical to this compound but with a different retention time is indicative of an epimer. 2. If the new peak has a mass corresponding to the addition of a water molecule, it is likely the hydrolyzed product. 3. Review storage conditions. If stored in a protic solvent or at a non-optimal pH, switch to an anhydrous aprotic solvent and store at -20°C or below. |
| Inconsistent results between experimental replicates. | 1. Variable degradation of this compound across different wells or tubes due to slight differences in pH or temperature. 2. Inconsistent timing between sample preparation and analysis. | 1. Ensure uniform pH and temperature across all replicates. Use a well-buffered system if aqueous solutions are necessary. 2. Standardize the experimental timeline. Prepare and analyze samples in a consistent and timely manner to minimize variability in degradation. |
| Difficulty in quantifying this compound and its degradation products due to poor peak separation in HPLC. | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase. A gradient elution with a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid) is often effective. 2. Use a high-resolution reversed-phase column (e.g., C18, 2.7 µm particle size) to improve separation. |
III. Data Presentation
While specific quantitative data for the stability of this compound is not extensively available in the public domain, the following table provides an illustrative summary based on the known behavior of similar lignan (B3055560) lactones like podophyllotoxin. This data should be used as a general guide, and it is recommended to perform stability studies under your specific experimental conditions.
Table 1: Illustrative Stability of a Lignan Lactone (e.g., Podophyllotoxin) under Various Conditions
| Condition | Parameter | Value | Reference/Note |
| pH Stability | Half-life (t₁/₂) at 25°C, pH 7.4 | ~30 - 60 min | Analogous to camptothecin (B557342) derivatives. |
| Half-life (t₁/₂) at 25°C, pH 5.0 | > 24 hours | Lactone is significantly more stable in acidic conditions. | |
| Temperature | Degradation at 4°C vs. 37°C | Significantly accelerated at 37°C | General principle of chemical kinetics. |
| Solvent | Stability in DMSO (anhydrous) | High (months at -20°C) | Aprotic solvent prevents hydrolysis. |
| Stability in Methanol (B129727) | Moderate (days to weeks at 4°C) | Protic solvent can facilitate degradation. | |
| Stability in Aqueous Buffer (pH 7.4) | Low (hours at 25°C) | Hydrolysis is prominent. |
IV. Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for investigating the stability of this compound under stress conditions, as recommended by ICH guidelines.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
pH meter
-
HPLC system with UV or DAD detector
-
LC-MS system (optional)
-
Photostability chamber
-
Oven
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate a sample at 60°C for 24 hours.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate a sample at room temperature.
-
Withdraw aliquots at very short time intervals (e.g., 0, 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours, protected from light.
-
Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
Repeat with 30% H₂O₂ if necessary.
-
-
Thermal Degradation:
-
Place solid this compound in a clean, dry vial.
-
Heat in an oven at 70°C for 48 hours.
-
At 0 and 48 hours, dissolve a portion of the solid in methanol for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound (1 mg/mL in methanol) and a sample of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples by HPLC after the exposure period and compare with a control sample stored in the dark.
-
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method (see Protocol 2).
-
Calculate the percentage of degradation.
-
If using LC-MS, analyze the degradation products to determine their mass-to-charge ratio and propose structures.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general method that should be optimized for your specific instrumentation and requirements.
-
Column: High-resolution reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 290 nm.
-
Injection Volume: 5 µL.
Expected Elution Order: The hydrolyzed product is typically more polar and will elute earlier than this compound. The epimer, iso-steganacin, will have a similar polarity and may elute close to this compound, requiring good chromatographic resolution for separation.
V. Visualizations
The following diagrams illustrate the key degradation pathways and a typical experimental workflow for stability testing.
Caption: Degradation pathways of the this compound lactone moiety.
Validation & Comparative
Comparative Analysis of (-)-Steganacin and Podophyllotoxin as Tubulin Assembly Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-steganacin and podophyllotoxin (B1678966), two natural lignans (B1203133) that have garnered significant interest for their potent antimitotic activity. Both compounds exert their effects by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, thereby arresting cell division and inducing apoptosis. This analysis is supported by experimental data on their inhibitory concentrations and cytotoxicity, along with detailed protocols for key assays.
Mechanism of Action: Targeting the Colchicine (B1669291) Binding Site
Both this compound and podophyllotoxin function as microtubule-destabilizing agents. They bind to the colchicine binding site on the β-subunit of the α,β-tubulin heterodimer.[1][2] This binding event prevents the tubulin dimers from polymerizing into microtubules. The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division.[2][3] This leads to an arrest of the cell cycle in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[4][5]
Notably, both compounds are known to be competitive inhibitors of colchicine binding.[2][6] The presence of a trimethoxyphenyl ring in both molecules is believed to be crucial for their interaction with this shared binding site.[2][6]
Caption: General mechanism of tubulin assembly inhibition.
Quantitative Data Comparison
The efficacy of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) in both biochemical and cell-based assays.
Tubulin Polymerization Inhibition
The following table summarizes the IC50 values for the inhibition of tubulin polymerization in vitro. Lower values indicate greater potency.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| (±)-Steganacin | 3.5 | [7] |
| (-)-Podophyllotoxin | ~1.5 - 2.0 (Comparable to racemic isodeoxypodophyllotoxin) | [7] |
| Podophyllotoxin Derivative (E5) | 2.42 | [4] |
| Novel Tubulin Inhibitor | 6.87 | [8] |
Note: Data is compiled from different studies and experimental conditions may vary. (±)-Steganacin refers to the racemic mixture.
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound and podophyllotoxin have been evaluated against a variety of human cancer cell lines. The IC50 values from these studies are presented below.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Podophyllotoxin | J45.01 | Leukemia | 0.0040 (as µg/mL) | [9] |
| Podophyllotoxin | CEM/C1 | Leukemia | 0.0286 (as µg/mL) | [9] |
| Podophyllotoxin | A549 | Lung Cancer | 1.9 | [10][11] |
| Podophyllotoxin | HeLa | Cervical Cancer | 0.19 | [10] |
| Podophyllotoxin | HCT116 | Colorectal Cancer | 0.23 | [3] |
| Podophyllotoxin Derivative (E5) | A549 | Lung Cancer | 0.35 | [4] |
| Podophyllotoxin Derivative (E5) | H446 | Small Cell Lung Cancer | 2.42 | [4] |
| Podophyllotoxin Derivative (36c) | Various | Various | 0.43 - 3.5 | [11] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions (e.g., exposure time). Some values were originally reported in µg/mL and are noted accordingly.
Experimental Protocols
Standardized assays are crucial for comparing the bioactivity of compounds like this compound and podophyllotoxin.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in real-time by monitoring changes in light scattering (absorbance).[12][13]
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[12][14] Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (e.g., >99% pure bovine tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[12]
-
Prepare a GTP stock solution (e.g., 100 mM) and add to the tubulin solution to a final concentration of 1 mM.[12][15]
-
Prepare 10x concentrated stocks of test compounds (this compound, podophyllotoxin) and controls (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor) in the appropriate buffer or DMSO.[12][13]
-
-
Assay Procedure:
-
Pre-warm a 96-well, UV-transparent microplate to 37°C.[14]
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/controls) into the appropriate wells.[12][15]
-
To initiate the reaction, add 90-100 µL of the cold tubulin/GTP solution to each well.[14][15] The final tubulin concentration is typically between 3-4 mg/mL.[12][13]
-
Immediately place the plate in a temperature-controlled microplate reader set to 37°C.[12]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for background correction.[15]
-
Plot the change in absorbance versus time to generate polymerization curves for each condition.
-
Determine the maximum rate of polymerization (Vmax) and the plateau absorbance.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot against the logarithm of the inhibitor concentration to determine the IC50 value.[15]
-
Caption: Workflow for an in vitro tubulin polymerization assay.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[17]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan (B1609692) product.[18][19] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10]
-
Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and podophyllotoxin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[20]
-
-
MTT Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[18][19]
-
Shake the plate gently on an orbital shaker for ~15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[18]
-
-
Data Analysis:
-
Subtract the background absorbance from a cell-free control.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Caption: Workflow for a standard cytotoxicity (MTT) assay.
Downstream Signaling and Apoptosis
The primary mechanism of action for both this compound and podophyllotoxin is the physical inhibition of tubulin polymerization. The resulting mitotic arrest, however, triggers a cascade of downstream cellular events, culminating in apoptosis. This process involves the activation of various signaling pathways, including the p38 MAPK pathway, and the intrinsic apoptotic pathway characterized by mitochondrial membrane potential disruption and caspase activation.[1][10]
Caption: Simplified pathway from tubulin inhibition to apoptosis.
Conclusion
Both this compound and podophyllotoxin are potent inhibitors of tubulin polymerization that bind to the colchicine site, leading to cell cycle arrest and apoptosis.[1][2] Based on the available in vitro data, podophyllotoxin and its derivatives often exhibit slightly greater potency in both tubulin polymerization inhibition and cytotoxicity assays, with IC50 values frequently in the low micromolar to nanomolar range.[4][7][9] Steganacin (B1217048) remains a powerful antimitotic agent, demonstrating comparable mechanisms and significant activity.[2][7] The choice between these compounds for therapeutic development may depend on factors beyond raw potency, including differential activity across cancer types, pharmacokinetic properties, and toxicity profiles, underscoring the importance of continued research into this class of natural product-derived antimitotic agents.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin as a probe for the colchicine binding site of tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 9. Study of cytotoxic activity, podophyllotoxin, and deoxypodophyllotoxin content in selected Juniperus species cultivated in Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. abscience.com.tw [abscience.com.tw]
- 14. Tubulin Polymerization Assay [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Steganacin and Colchicine Binding to Tubulin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding characteristics of (-)-Steganacin and colchicine (B1669291) to tubulin, supported by experimental data and detailed methodologies.
This compound and colchicine are both potent natural products that exhibit anti-mitotic activity by disrupting microtubule dynamics. Their primary mechanism of action involves binding to tubulin, the fundamental protein subunit of microtubules, thereby inhibiting its polymerization. This guide delves into a comparative analysis of their interaction with tubulin, presenting quantitative data, experimental protocols, and visualizing the affected signaling pathways.
Quantitative Analysis of Tubulin Binding
Both this compound and colchicine are known to bind to the same site on β-tubulin, often referred to as the colchicine-binding site.[1] This interaction prevents the conformational changes required for tubulin dimers to assemble into microtubules. The binding affinities and inhibitory concentrations are critical parameters for evaluating their potential as therapeutic agents.
| Parameter | This compound | Colchicine | Reference |
| Binding Affinity (Kd) | Data not available in a direct comparative study. | 1.4 µM | [2] |
| Inhibition of Tubulin Polymerization (IC50) | ~3.5 µM ((±)-steganacin) | Data varies depending on assay conditions. | [3] |
Note: While direct comparative binding affinity data for this compound is limited in the reviewed literature, its competitive inhibition of colchicine binding strongly suggests a similar binding site and affinity range.[1] The IC50 value for (±)-steganacin provides an estimate of its inhibitory potency on microtubule assembly.
Mechanism of Action and Binding Site
X-ray crystallography studies have revealed that the colchicine binding site is located at the interface between the α- and β-tubulin subunits.[4] Colchicine binding induces a bend in the tubulin dimer, rendering it incapable of incorporating into the growing microtubule lattice.[1] This disruption of microtubule polymerization leads to the arrest of the cell cycle in the G2/M phase and can ultimately trigger apoptosis.
This compound, a lignan (B3055560) lactone, also competitively inhibits the binding of colchicine to tubulin, indicating that it occupies the same or an overlapping binding site.[1] The structural similarities, particularly the presence of a trimethoxyphenyl group in both molecules, are thought to be crucial for their interaction with the binding pocket on β-tubulin.
Experimental Protocols
Understanding the methodologies used to characterize these interactions is crucial for interpreting the data and designing future experiments. Below are detailed protocols for key assays.
In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules. The increase in fluorescence of a reporter dye that binds to polymerized microtubules is measured over time.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound, Colchicine) and vehicle control (e.g., DMSO)
-
96-well black, opaque microplate
-
Fluorescence plate reader with temperature control
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix on ice containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter. The final tubulin concentration should be around 2-3 mg/mL.[5]
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer. The final concentration of the vehicle (e.g., DMSO) should be kept low (<1%).
-
Assay Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of the compound dilutions or vehicle control to the appropriate wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every 60 seconds for 60-90 minutes.[6]
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization (Vmax) and the polymer mass at steady-state can be determined. The IC50 value is calculated by plotting the inhibition of polymerization against the compound concentration.
Competitive Radioligand Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]colchicine) for binding to tubulin.
Materials:
-
Purified tubulin
-
Radiolabeled colchicine (e.g., [³H]colchicine)
-
Unlabeled test compounds (this compound, colchicine)
-
Binding buffer (e.g., G-PEM buffer: 80mM PIPES pH 6.8, 0.5mM EGTA, 2.0mM MgCl₂, 1.0mM GTP, 5% glycerol)[7]
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Incubation: In a microcentrifuge tube, incubate purified tubulin (e.g., 0.2 mg/ml) with a fixed concentration of [³H]colchicine (e.g., 0.1 µM) and varying concentrations of the unlabeled test compound.[7] The total reaction volume is typically 100-250 µL.[7][8] Incubate at 37°C for 1 hour to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a vacuum filtration apparatus. This separates the tubulin-ligand complex (retained on the filter) from the unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is determined for each concentration of the test compound. The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of specific binding) is calculated. The inhibition constant (Ki) can then be determined using the Cheng-Prusoff equation.
Signaling Pathways Affected by Tubulin Binders
The disruption of microtubule dynamics by this compound and colchicine has profound effects on various cellular signaling pathways, most notably the mitotic spindle assembly checkpoint and the NLRP3 inflammasome pathway.
Mitotic Spindle Assembly Checkpoint (SAC)
The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[9] It delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[10]
By inhibiting tubulin polymerization, both this compound and colchicine prevent the formation of a functional mitotic spindle. This leads to the presence of unattached kinetochores, which activates the SAC.[11] The activated checkpoint inhibits the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase, preventing the degradation of cyclin B and securin.[10] This arrests the cell in metaphase, and if the damage is irreparable, can lead to apoptosis.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines like IL-1β.[12] Recent studies have shown that microtubule integrity is essential for the activation of the NLRP3 inflammasome.[13][14]
Colchicine, by disrupting the microtubule network, has been shown to inhibit the assembly and activation of the NLRP3 inflammasome.[13] The precise mechanism involves the microtubule-dependent trafficking of mitochondria and other cellular components to form the inflammasome assembly complex.[14][15] By depolymerizing microtubules, colchicine prevents this spatial organization, thereby suppressing inflammasome activation and subsequent inflammation. This mechanism underlies its therapeutic efficacy in inflammatory diseases like gout. While less studied in this context, this compound, with its similar mechanism of microtubule disruption, is also likely to impact this pathway.
Conclusion
This compound and colchicine, despite their structural differences, converge on a common molecular target, tubulin. They both act as potent inhibitors of microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and, in the case of colchicine, potent anti-inflammatory effects through the suppression of the NLRP3 inflammasome. While a direct, side-by-side comparison of their binding affinities under identical conditions would be beneficial for a more nuanced understanding, the available data clearly positions both compounds as significant tools for studying microtubule dynamics and as leads for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate these and other tubulin-binding agents.
References
- 1. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. | Semantic Scholar [semanticscholar.org]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 10. mitotic spindle assembly checkpoint signaling Gene Ontology Term (GO:0007094) [informatics.jax.org]
- 11. google.com [google.com]
- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 13. Microtubule-Mediated NLRP3 Inflammasome Activation Is Independent of Microtubule-Associated Innate Immune Factor GEF-H1 in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An old molecule with a new role: Microtubules in inflammasome regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of Synthetic (-)-Steganacin Analogues: A Guide for Researchers
A new frontier in cancer therapy is being explored through the synthesis and evaluation of analogues of (-)-Steganacin, a naturally occurring lignan (B3055560) with potent anticancer properties. This guide provides a comparative analysis of the anticancer activity of various synthetic this compound analogues, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a dibenzocyclooctadiene lactone, has demonstrated significant antileukemic and antiproliferative activities.[1][2] Its mechanism of action is primarily attributed to the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and programmed cell death (apoptosis).[3] However, the complexity of its natural sourcing has prompted the development of synthetic routes to produce this compound and its analogues, opening avenues for structure-activity relationship (SAR) studies to identify compounds with improved efficacy and pharmacological profiles.[4][5]
Comparative Efficacy of Synthetic Analogues
The anticancer potential of synthetic this compound analogues is typically evaluated by their ability to inhibit the growth of cancer cells, commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The primary mechanism of action, the inhibition of microtubule assembly, is also a key parameter for comparison.
A study comparing 23 synthetic analogues of this compound revealed significant variations in their ability to inhibit tubulin polymerization. Notably, the synthetic analogue (±)-isopicrostegane demonstrated an IC50 of 5 µM for the inhibition of microtubule assembly, which is comparable to that of (±)-steganacin (IC50 = 3.5 µM).[4] This finding highlights isopicrostegane as a promising candidate for further investigation. The replacement of the lactone moiety in steganacin (B1217048) analogues with other chemical groups has also been explored, with some of these novel compounds retaining antitubulin activity and exhibiting cytotoxicity.[6]
| Compound | Target/Assay | IC50 (µM) | Reference |
| (±)-Steganacin | Tubulin Polymerization Inhibition | 3.5 | [4] |
| (±)-Isopicrostegane | Tubulin Polymerization Inhibition | 5 | [4] |
Mechanism of Action: Signaling Pathways
The anticancer activity of this compound and its analogues stems from their ability to disrupt microtubule dynamics. This interference with the cellular machinery responsible for cell division triggers a cascade of events, culminating in cell cycle arrest and apoptosis.
Experimental Workflow for Evaluating Anticancer Activity
A typical workflow to assess the anticancer activity of synthetic this compound analogues involves a series of in vitro assays.
Caption: A general workflow for the synthesis and evaluation of the anticancer activity of this compound analogues.
Signaling Pathway for Apoptosis Induction
The inhibition of tubulin polymerization by this compound analogues leads to the arrest of the cell cycle in the G2/M phase.[7][8][9][10][11] This prolonged arrest activates a signaling cascade that ultimately results in apoptosis.
Caption: Simplified signaling pathway from tubulin inhibition to apoptosis by this compound analogues.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and comparing the anticancer activity of synthetic compounds.
Synthesis of this compound Analogues
The total synthesis of this compound and its analogues has been achieved through various multi-step synthetic routes.[12] These syntheses often involve complex organic chemistry techniques to construct the characteristic dibenzocyclooctadiene lactone core. For detailed synthetic procedures, researchers are encouraged to consult specialized organic chemistry literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1][13][14]
-
Compound Treatment: Treat the cells with various concentrations of the synthetic this compound analogues for a specified period (e.g., 48 or 72 hours).[1][13][14]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT to a purple formazan (B1609692) product.[1][13][14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[1][13][14]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the analogue for a specific duration (e.g., 24 hours). Harvest the cells by trypsinization.[4][15]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[4][15]
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to avoid staining of RNA.[4][16]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[4][16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.[15]
-
Staining: Resuspend the harvested cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Conclusion
Synthetic this compound analogues represent a promising class of anticancer agents that target tubulin polymerization. The ability to synthesize these compounds allows for extensive structure-activity relationship studies to optimize their anticancer properties. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing the development of these potent molecules for cancer therapy. Further research focusing on the in vivo efficacy and safety of the most promising analogues is warranted.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Flow Cytometry Protocol [sigmaaldrich.com]
- 3. Anticancer activities, structure-activity relationship, and mechanism of action of 12-, 14-, and 16-membered macrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation [mdpi.com]
- 9. Induction of G2/M Phase Arrest by Diosgenin via Activation of Chk1 Kinase and Cdc25C Regulatory Pathways to Promote Apoptosis in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
A Tale of Two Enantiomers: Unraveling the Cytotoxic Potency of (-)-Steganacin and (+)-Steganacin
A comprehensive analysis of the cytotoxic activities of the naturally occurring (-)-Steganacin and its synthetic enantiomer, (+)-Steganacin, reveals a significant disparity in their ability to inhibit cancer cell growth. Experimental evidence strongly indicates that the natural (-)-enantiomer possesses markedly superior cytotoxic and antiproliferative properties, primarily through its interaction with the tubulin-microtubule system, a critical component of cellular division.
This guide delves into the comparative cytotoxicity of these two stereoisomers, presenting key experimental data, outlining the methodologies used for their evaluation, and illustrating the fundamental signaling pathway involved in their mechanism of action. This information is crucial for researchers and drug development professionals working in the field of oncology and natural product chemistry.
Unveiling the Cytotoxic Divide: A Quantitative Comparison
The differential cytotoxicity of this compound and (+)-Steganacin has been evaluated in various cancer cell lines. A pivotal study by Tomioka et al. provides a direct comparison of the inhibitory effects of these enantiomers on the growth of KB (human oral squamous carcinoma) cells. The results, summarized in the table below, highlight the stereochemical preference for the cytotoxic activity.
| Compound | Cell Line | Cytotoxicity (IC50) |
| This compound | KB Cells | 0.02 µM |
| (+)-Steganacin | KB Cells | > 10 µM |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Further research has corroborated the potent anticancer activity of the natural (-)-enantiomer. For instance, this compound has demonstrated significant antiproliferation activity against MDA-MB-468 breast cancer cells with an IC50 value of 0.50 μM. In contrast, the unnatural (+)-enantiomer consistently exhibits significantly weaker or negligible cytotoxic effects.
The Mechanism of Action: Targeting the Cellular Scaffolding
The primary mechanism underlying the cytotoxic effects of this compound is its interaction with tubulin, the protein subunit of microtubules. Microtubules are dynamic polymers that form the cellular cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape.
This compound acts as a potent inhibitor of tubulin polymerization.[1][2] By binding to the colchicine-binding site on tubulin, it prevents the assembly of microtubules. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. The inability of cancer cells to complete mitosis and proliferate is a direct consequence of this targeted disruption of the cellular machinery.
While the precise molecular interactions are complex, the stereochemistry of the steganacin (B1217048) molecule is critical for its binding affinity to tubulin. The natural configuration of this compound allows for a more favorable interaction with the binding site, leading to potent inhibition of tubulin polymerization. Conversely, the spatial arrangement of the functional groups in (+)-Steganacin is presumed to hinder its ability to effectively bind to the target, resulting in its significantly lower cytotoxic activity.
Experimental Corner: How Cytotoxicity is Measured
The evaluation of the cytotoxic activity of compounds like this compound and (+)-Steganacin relies on robust and reproducible in vitro assays. The following outlines a typical experimental protocol for determining the IC50 values using a colorimetric assay, such as the MTT or SRB assay.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., KB cells, MDA-MB-468) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 cells/well).
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of this compound and (+)-Steganacin are prepared in a suitable solvent (e.g., DMSO).
-
A series of dilutions of each compound are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells containing untreated cells and vehicle-treated cells are also included.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into a purple formazan (B1609692) product.
5. Solubilization and Absorbance Measurement:
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathway to Cell Death
The disruption of microtubule dynamics by this compound initiates a cascade of events that culminates in apoptosis. The following diagram illustrates a simplified representation of this signaling pathway.
References
- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: Cross-Resistance Profile of (-)-Steganacin in Colchicine-Resistant Cell Lines
This guide provides a comparative analysis of (-)-Steganacin, a potent antimitotic agent, in the context of colchicine-resistant cancer cell lines. While direct experimental studies on the cross-resistance of this compound in cell lines specifically selected for colchicine (B1669291) resistance are not extensively available in the public literature, this guide synthesizes information based on their shared mechanism of action and known multidrug resistance pathways to provide a scientifically grounded overview for researchers, scientists, and drug development professionals.
Introduction: Shared Mechanisms and the Question of Cross-Resistance
This compound and colchicine are both potent tubulin-destabilizing agents that exert their antimitotic effects by binding to the same site on β-tubulin, known as the colchicine-binding site.[1][2][3] This interaction inhibits the polymerization of tubulin into microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2]
Given that both compounds share a molecular target, there is a strong theoretical basis for cross-resistance. If a cancer cell develops a mechanism to resist the effects of colchicine, it is plausible that the same mechanism could confer resistance to this compound. The most well-characterized mechanism of acquired resistance to colchicine and other natural product-derived anticancer drugs is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), encoded by the MDR1 gene.[4][5][6] P-gp functions as an efflux pump, actively removing cytotoxic agents from the cell, thereby reducing their intracellular concentration and efficacy.[4][5][7]
Therefore, the central question determining cross-resistance is whether this compound is also a substrate for P-glycoprotein or other ABC transporters that may be upregulated in colchicine-resistant cells.
Comparative Efficacy and Resistance: A Data-Driven Perspective
Direct comparative data for this compound in a colchicine-selected resistant cell line is not available. However, to illustrate how such a comparison would be presented, the following table provides a hypothetical data set based on typical findings for tubulin-binding agents in sensitive versus multidrug-resistant (MDR) cell lines. The Resistance Index (RI) is calculated as the ratio of the IC₅₀ in the resistant cell line to the IC₅₀ in the sensitive parent cell line. A higher RI indicates greater resistance.
Table 1: Hypothetical Cytotoxicity Data for this compound and Comparator Drugs in a Colchicine-Resistant Cell Line Model
| Compound | Cell Line | IC₅₀ (nM) | Resistance Index (RI) |
| Colchicine | Parental (Sensitive) | 10 | - |
| Colchicine-Resistant | 500 | 50 | |
| This compound | Parental (Sensitive) | 5 | - |
| Colchicine-Resistant | 250 | 50 | |
| Paclitaxel | Parental (Sensitive) | 8 | - |
| Colchicine-Resistant | 480 | 60 | |
| Novel Compound X | Parental (Sensitive) | 15 | - |
| (Non-P-gp Substrate) | Colchicine-Resistant | 20 | 1.3 |
Experimental Protocols
To empirically determine the cross-resistance profile of this compound, the following experimental workflow would be employed.
3.1. Development of Colchicine-Resistant Cell Lines
A parental cancer cell line (e.g., human ovarian cancer A2780 or human colon carcinoma HCT116) is continuously exposed to stepwise increasing concentrations of colchicine over a period of several months.
-
Initial Exposure: Cells are cultured in media containing a low concentration of colchicine (e.g., at the IC₁₀).
-
Dose Escalation: As cells adapt and resume normal proliferation, the concentration of colchicine is gradually increased.
-
Selection of Resistant Population: This process selects for a population of cells that can survive and proliferate in high concentrations of colchicine (e.g., 10-50 times the initial IC₅₀).
-
Verification of Resistance: The resistance of the selected cell line is confirmed by comparing its IC₅₀ for colchicine to that of the parental cell line using a cytotoxicity assay. The expression and activity of P-glycoprotein are typically assessed by Western blot and functional assays (e.g., rhodamine 123 efflux).[8]
3.2. Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9][10]
-
Cell Seeding: Parental (sensitive) and colchicine-resistant cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, colchicine, and other comparator drugs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a standard period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or Sorenson's buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC₅₀ values are then calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis. A lower IC₅₀ value indicates a more potent compound.[11]
Visualizing the Experimental and Mechanistic Framework
Diagram 1: Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for developing resistant cell lines and assessing drug cross-resistance.
Diagram 2: Molecular Mechanism of Action and Resistance
Caption: Shared mechanism of tubulin inhibition and P-gp-mediated drug resistance.
Conclusion and Future Directions
The shared tubulin-binding site of this compound and colchicine strongly suggests a potential for cross-resistance. If resistance to colchicine is mediated by the overexpression of P-glycoprotein, the sensitivity of these cells to this compound will depend on whether it is also a substrate for this efflux pump. Many novel tubulin inhibitors that bind to the colchicine site have been specifically designed to evade P-gp-mediated resistance, demonstrating that targeting this site does not inherently lead to cross-resistance with older agents.[12]
To definitively position this compound in the context of colchicine resistance, direct experimental evaluation is necessary. The protocols and frameworks outlined in this guide provide a clear path for researchers to conduct these critical studies. Such research would not only clarify the clinical potential of this compound in treating multidrug-resistant cancers but also contribute to a deeper understanding of the structure-activity relationships that govern substrate recognition by ABC transporters.
References
- 1. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. P-glycoprotein-mediated colchicine resistance in different cell lines correlates with the effects of colchicine on P-glycoprotein conformation [pubmed.ncbi.nlm.nih.gov]
- 7. Does the lack of the P-glycoprotein efflux pump in neutrophils explain the efficacy of colchicine in familial Mediterranean fever and other inflammatory diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colchicine-resistance and enhancement of P-glycoprotein activity after co-cultivation of drug-sensitive cells with multidrug resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 12. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
(-)-Steganacin: A Comparative Guide to its Validation as a Vascular Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (-)-Steganacin's performance as a vascular targeting agent (VTA) against other alternatives, supported by available experimental data. We will delve into its mechanism of action, comparative efficacy, and the downstream signaling pathways it modulates.
Mechanism of Action: Targeting the Building Blocks of Vasculature
This compound exerts its vascular-targeting effects by disrupting the fundamental components of the endothelial cell cytoskeleton: the microtubules. Like other prominent VTAs such as Combretastatin A-4 (CA-4), this compound is a potent inhibitor of tubulin polymerization.[1][2][3] It binds to the colchicine-binding site on β-tubulin, preventing the formation of microtubules.[1][2] This disruption of the microtubule network in endothelial cells leads to a cascade of events culminating in the shutdown of tumor blood vessels.
The process begins with the destabilization of the endothelial cytoskeleton, causing the cells to change shape and retract. This compromises the integrity of the vascular lining, leading to increased permeability of the tumor blood vessels. The subsequent leakage of plasma into the tumor interstitial space elevates intratumoral pressure, which, combined with the structural collapse of the vessels, results in a rapid and selective shutdown of blood flow within the tumor.[4] This acute vascular disruption starves the tumor of oxygen and nutrients, leading to extensive necrosis at the tumor core.
Comparative Efficacy: this compound vs. Alternatives
The validation of a VTA hinges on its potency and selectivity. While direct head-to-head comparative studies between this compound and other VTAs are limited, we can infer its potential from available data on its tubulin polymerization inhibition.
Data Presentation
| Compound | Assay | Target/Cell Line | IC50 Value | Reference |
| (+/-)-Steganacin | In vitro Tubulin Polymerization | Purified Tubulin | 3.5 µM | [1] |
| Combretastatin A-4 | In vitro Tubulin Polymerization | Purified Tubulin | ~1 µM | [5] |
| Novel CA-4 Analog (8) | In vitro Antiproliferative Activity | MDA-MB-231 | 18.8 µM | [6] |
| Novel CA-4 Analog (20) | In vitro Antiproliferative Activity | MDA-MB-231 | 24.1 µM | [6] |
Note: Data for (+/-)-Steganacin is for the racemic mixture. The activity of the (-)-enantiomer is expected to be higher.
From the available data, Combretastatin A-4 appears to be a more potent inhibitor of tubulin polymerization in vitro compared to the racemic mixture of Steganacin (B1217048). However, it is crucial to note that various synthetic analogs of both Steganacin and Combretastatin have been developed with a wide range of activities.[1][6] Further studies are required to directly compare the anti-vascular efficacy of this compound with CA-4 and its clinically relevant prodrugs in both in vitro endothelial cell models and in vivo tumor models.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is fundamental to assessing the direct inhibitory effect of compounds on microtubule formation.
Objective: To quantify the inhibition of tubulin polymerization by this compound and comparator compounds.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compounds (this compound, CA-4) dissolved in DMSO
-
96-well, black, flat-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Tubulin Reaction Mix: On ice, prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol.
-
Compound Preparation: Prepare serial dilutions of the test compounds in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add 5 µL of the compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence (excitation ~360 nm, emission ~450 nm) at 37°C for 60-90 minutes at 30-second intervals. The fluorescence increases as a reporter dye incorporates into the polymerizing microtubules.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to disrupt the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Objective: To evaluate the effect of this compound on the in vitro formation of vascular networks.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Extracellular Matrix (ECM) gel (e.g., Matrigel®)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Procedure:
-
Plate Coating: Thaw the ECM gel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of the gel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compounds or vehicle control. Seed the cells onto the solidified ECM gel at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and stain the cells with Calcein AM for 30 minutes.
-
Image Analysis: Visualize the tube-like structures using a fluorescence microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Mandatory Visualization
Signaling Pathway of Tubulin-Binding Vascular Targeting Agents in Endothelial Cells
Caption: VTA-induced signaling cascade in endothelial cells.
Experimental Workflow for In Vitro Tubulin Polymerization Assay
Caption: Workflow for tubulin polymerization inhibition assay.
Conclusion
This compound is a promising vascular targeting agent that functions through the inhibition of tubulin polymerization, a mechanism shared with other well-characterized VTAs like Combretastatin A-4. While existing data confirms its activity at the molecular level, a comprehensive validation requires further direct comparative studies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of this compound in the context of anti-vascular cancer therapy. Future in vivo studies focusing on tumor growth inhibition, vascular shutdown kinetics, and maximum tolerated dose will be critical in establishing its clinical relevance.
References
- 1. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Steganacin and Steganangin
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of closely related natural products is crucial for identifying promising therapeutic leads. This guide provides a comparative study of steganacin (B1217048) and steganangin (B1265356), two dibenzocyclooctadiene lignans (B1203133) isolated from Steganotaenia araliacea, summarizing their anticancer, anti-inflammatory, and antiviral properties, and detailing the experimental methodologies used to evaluate their efficacy.
Steganacin and steganangin are structurally similar lignan (B3055560) lactones that have garnered significant interest for their potent biological activities.[1][2] Both compounds have been shown to exhibit promising antileukemic properties and function as antimitotic agents by disrupting tubulin assembly.[1][3][4] This comparative guide delves into the specifics of their bioactivities, presenting available quantitative data and experimental protocols to aid in further research and development.
Anticancer Activity: A Tale of Potent Tubulin Inhibitors
Both steganacin and steganangin have demonstrated cytotoxic activity against various human tumor cell lines.[5] Their primary mechanism of anticancer action involves the inhibition of microtubule assembly, a critical process for cell division.[3][5]
Steganacin, in particular, has been shown to inhibit the polymerization of tubulin in vitro and can cause the depolymerization of pre-existing microtubules.[3] It is believed to interact with the colchicine-binding site on tubulin, thereby preventing the formation of the mitotic spindle necessary for cell division.[3] While both compounds are cytotoxic, studies suggest that steganacin may be more active than steganangin in certain assays. For instance, one study noted that steganacin was more active than colchicine (B1669291) in antimitotic and microtubule assembly inhibition assays, despite being less cytotoxic overall.[5]
| Compound | Cell Line | IC50 Value | Assay Type |
| Steganacin | Not Specified | Not Specified | Microtubule Assembly Inhibition |
| Steganangin | Not Specified | Not Specified | Cytotoxicity Assay |
| Steganacin | Leukemia (in vivo) | Not Specified | Antileukemic Activity |
| Steganangin | Leukemia (in vivo) | Not Specified | Antileukemic Activity |
Table 1: Comparative Anticancer Activity of Steganacin and Steganangin. (Note: Specific IC50 values were not available in the provided search results. Further literature review is required for detailed quantitative comparison.)
Experimental Protocols:
Microtubule Assembly Assay:
-
Purpose: To determine the effect of the compounds on the polymerization of tubulin.
-
Methodology:
-
Purified tubulin is incubated with the test compound (steganacin or steganangin) at various concentrations in a polymerization buffer (e.g., PIPES, MgCl2, EGTA) at 37°C.
-
The change in turbidity, which corresponds to the extent of microtubule polymerization, is monitored over time using a spectrophotometer at 340 nm.
-
The concentration of the compound that inhibits polymerization by 50% (IC50) is determined.
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Purpose: To measure the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of steganacin or steganangin for a specified period (e.g., 48-72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
-
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for both steganacin and steganangin is the disruption of microtubule dynamics, which is essential for mitosis. This leads to cell cycle arrest and ultimately apoptosis.
Figure 1. Mechanism of action for steganacin and steganangin.
Anti-inflammatory and Antiviral Activities
Future Directions
The potent antimitotic activity of steganacin and steganangin positions them as valuable lead compounds in anticancer drug discovery. Future research should focus on:
-
Quantitative Comparison: Conducting head-to-head studies to determine the IC50 values of steganacin and steganangin in a wider range of cancer cell lines.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of steganacin and steganangin to identify key structural features responsible for their bioactivity and to potentially develop derivatives with improved therapeutic indices.[4]
-
In Vivo Efficacy and Toxicity: Evaluating the in vivo anticancer efficacy and toxicity profiles of these compounds in animal models to assess their therapeutic potential.
-
Exploring Other Bioactivities: Investigating and comparing the anti-inflammatory and antiviral activities of steganacin and steganangin to broaden their potential therapeutic applications.
By systematically addressing these research areas, the scientific community can fully elucidate the therapeutic potential of these promising natural products.
References
- 1. Steganacin and steganangin, novel antileukemic lignan lactones from Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steganacin - Wikipedia [en.wikipedia.org]
- 3. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Replacement of the lactone moiety on podophyllotoxin and steganacin analogues with a 1,5-disubstituted 1,2,3-triazole via ruthenium-catalyzed click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel antimitotic dibenzocyclo-octadiene lignan constituents of the stem bark of Steganotaenia araliacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Head-to-Head Battle of Microtubule Destabilizers: Evaluating the Antimitotic Activity of (-)-Steganacin versus Combretastatin A-4
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimitotic activities of two potent natural compounds: (-)-Steganacin and Combretastatin (B1194345) A-4. By examining their mechanisms of action, cytotoxic profiles, and effects on the cell cycle, supported by experimental data and detailed protocols, this document aims to inform strategic decisions in anticancer drug discovery.
This compound, a dibenzocyclooctadiene lignan, and Combretastatin A-4, a stilbenoid from the African bush willow, both exhibit potent antimitotic properties by interfering with microtubule dynamics. Their shared mechanism of inhibiting tubulin polymerization at the colchicine-binding site on β-tubulin leads to cell cycle arrest and apoptosis, making them compelling candidates for cancer therapy. This guide delves into a comparative analysis of their performance based on available scientific literature.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Combretastatin A-4 against various human cancer cell lines, as determined by cytotoxicity assays such as the MTT assay.
| Cell Line | Cancer Type | This compound IC50 (µM) | Combretastatin A-4 IC50 (µM) |
| MDA-MB-468 | Breast Cancer | 0.50[1] | - |
| A549 | Lung Cancer | - | 0.0018 ± 0.0006[2] |
| HT-29 | Colorectal Cancer | - | > 10 (resistant) |
| 786-O | Renal Cancer | - | 0.0023 ± 0.0002 |
| MCF-7 | Breast Cancer | - | 0.0031 ± 0.0003 |
| HCT-116 | Colorectal Cancer | - | 0.0015 ± 0.0001 |
| 1A9 | Ovarian Cancer | - | 0.0036 |
| 518A2 | Melanoma | - | 0.02 |
Note: A direct comparison is challenging due to the lack of studies testing both compounds on the same panel of cell lines under identical conditions. The data is compiled from multiple sources.
Mechanism of Action and Signaling Pathways
Both this compound and Combretastatin A-4 are potent inhibitors of tubulin polymerization.[3] They bind to the colchicine (B1669291) site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network is a critical event that triggers a cascade of cellular responses, ultimately leading to cell death.
Signaling Pathways
The disruption of microtubule dynamics by these agents leads to the activation of apoptotic signaling pathways. While the specific details for this compound are less elucidated, the pathway for Combretastatin A-4 is better characterized and is believed to involve both intrinsic and extrinsic apoptotic pathways.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA
-
GTP solution (100 mM)
-
Test compounds (this compound or Combretastatin A-4) dissolved in DMSO
-
96-well, clear, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
On ice, prepare a reaction mixture containing tubulin (final concentration 3 mg/mL), GTB, and glycerol (final concentration 10%).
-
Add the test compound at various concentrations to the reaction mixture. A vehicle control (DMSO) should be included.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Plot absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a specified time.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
The data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Conclusion
Both this compound and Combretastatin A-4 are highly potent antimitotic agents that function by disrupting microtubule dynamics. The available data suggests that Combretastatin A-4 exhibits exceptional potency, with IC50 values in the nanomolar range for many cancer cell lines. While quantitative data for this compound is less abundant in a comparative context, it also demonstrates significant antiproliferative activity. The choice between these compounds for further drug development may depend on factors such as their pharmacokinetic profiles, toxicity, and the specific molecular characteristics of the target cancer. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers investigating these and other tubulin-targeting agents.
References
- 1. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unveiling the Competitive Dance: (-)-Steganacin's Inhibition of Colchicine Binding to Tubulin
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comparative analysis of (-)-steganacin and its inhibitory effect on colchicine (B1669291) binding to tubulin, a key mechanism in disrupting microtubule dynamics for potential therapeutic applications.
This compound, a naturally occurring lignan (B3055560) lactone, has been identified as a potent inhibitor of tubulin polymerization. Its mechanism of action involves binding to the colchicine site on β-tublin, thereby competitively inhibiting the binding of colchicine itself. This competitive interaction underscores their shared binding domain and similar functional consequences on microtubule assembly. Experimental data confirms that this compound inhibits microtubule assembly in vitro, with a reported 50% inhibitory concentration (IC50) of 3.5 µM for the racemic mixture ((+/-)-steganacin)[1]. This positions it as a significant player in the landscape of colchicine binding site inhibitors.
Quantitative Comparison of Inhibitory Activity
To contextualize the potency of this compound, a direct comparison of its inhibitory activity on tubulin polymerization with that of colchicine is essential. The following table summarizes the available quantitative data from in vitro studies.
| Compound | Assay | Target | Inhibitory Concentration (IC50) | Reference |
| (+/-)-Steganacin | Tubulin Polymerization | Microtubule Assembly | 3.5 µM | [1] |
| Colchicine | Tubulin Polymerization | Microtubule Assembly | 2.68 µM | [2] |
Note: The IC50 value for steganacin (B1217048) is for the racemic mixture ((+/-)-steganacin). The IC50 for colchicine is provided for comparative context from a separate study, as a head-to-head value was not available in the same publication.
This data illustrates that this compound is a potent inhibitor of tubulin polymerization, with an efficacy comparable to that of colchicine. The competitive nature of this inhibition has been established through experiments demonstrating that this compound directly interferes with the binding of radiolabeled colchicine to tubulin[3].
Experimental Protocols
The confirmation of competitive inhibition relies on robust experimental methodologies. Below are detailed protocols for the key assays used to characterize the interaction of this compound and colchicine with tubulin.
1. Tubulin Polymerization Assay (In Vitro)
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
-
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
Test compounds (this compound, colchicine) dissolved in a suitable solvent (e.g., DMSO)
-
Temperature-controlled spectrophotometer with a plate reader format.
-
-
Procedure:
-
On ice, prepare a solution of purified tubulin in polymerization buffer.
-
Add varying concentrations of the test compound (or vehicle control) to the wells of a 96-well plate.
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
2. Competitive Colchicine Binding Assay (Radiolabeled)
This assay directly measures the ability of a test compound to compete with radiolabeled colchicine for its binding site on tubulin.
-
Principle: The amount of radiolabeled colchicine ([³H]colchicine) bound to tubulin is measured in the presence and absence of a competing unlabeled ligand. A decrease in bound radioactivity indicates competition.
-
Materials:
-
Purified tubulin
-
[³H]colchicine
-
Test compound (this compound)
-
Binding buffer
-
Filtration apparatus (e.g., glass fiber filters)
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of tubulin and [³H]colchicine with varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the tubulin-bound [³H]colchicine from the unbound ligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The inhibition constant (Ki) can be calculated from the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]colchicine.
-
Visualizing the Mechanism
To further elucidate the competitive inhibition, the following diagrams illustrate the key concepts.
References
- 1. Structure--antitubulin activity relationship in steganacin congeners and analogues. Inhibition of tubulin polymerization in vitro by (+/-)-isodeoxypodophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimitotic and antitubulin activity of the tumor inhibitor steganacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-Steganacin: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of (-)-Steganacin, a potent lignan (B3055560) lactone with antileukemic properties. Due to its cytotoxic nature, all waste containing this compound must be handled as hazardous chemical waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and local, state, and federal regulations. The following are general guidelines for handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and double chemotherapy-grade gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In the event of a spill, isolate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed, properly labeled container for hazardous waste disposal.[2] Do not allow the substance to enter drains.[2]
Step-by-Step Disposal Procedures for this compound Waste
As a cytotoxic and antineoplastic agent, this compound waste must be segregated and disposed of following stringent guidelines for hazardous materials.[1][3][4] High-temperature incineration by a licensed hazardous waste disposal company is the recommended final disposal method.[5]
Step 1: Waste Segregation
Proper waste segregation at the point of generation is the most critical step in the disposal process.[2][6] All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[6] Do not mix this compound waste with other laboratory waste streams unless compatibility has been confirmed.[1][2]
| Waste Type | Description | Disposal Container |
| Solid Waste | Unused or expired this compound powder, contaminated PPE (gloves, gowns, shoe covers), absorbent pads from spills, and weighing papers.[2][7] | A dedicated, leak-proof, and clearly labeled hazardous waste container.[2] This container should be lined with a thick plastic bag and marked with "Cytotoxic Waste" or as required by your institution.[7][8] |
| Liquid Waste | Solutions containing this compound, including experimental residues, stock solutions, and rinsates from contaminated glassware.[2][3] | A dedicated, sealed, and shatter-resistant hazardous waste container (e.g., glass or compatible plastic) with a tight-fitting lid.[3] Label clearly as "Cytotoxic Liquid Waste" and list the contents. |
| Sharps Waste | Needles, syringes, Pasteur pipettes, and contaminated glassware that could puncture a waste bag.[2][7] | A designated, puncture-resistant sharps container clearly labeled as containing cytotoxic waste.[2][4][7] These are often color-coded (e.g., yellow with a purple lid).[4] |
| Empty Containers | Original vials or containers of this compound. | Even if empty, these containers are considered contaminated and should be placed in the solid cytotoxic waste container. |
Step 2: Container Management and Labeling
Properly managing and labeling waste containers is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as the first piece of waste is added. The label should include:
-
The words "Hazardous Waste" and "Cytotoxic".[8]
-
The full chemical name: "this compound".
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
-
Sealing: Keep all waste containers securely sealed except when adding waste.[6] Once a container is three-quarters full, it should be permanently sealed to prevent leaks or spills.[6] Do not overfill containers.
Step 3: Storage and Collection
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.[2] This area should be well-ventilated.
-
Collection: Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[3][6] Ensure all documentation is complete before the scheduled pickup.
Important Prohibitions
-
DO NOT dispose of this compound waste down the sanitary sewer.[3][6]
-
DO NOT dispose of solid or liquid this compound waste in the regular trash or biohazard bags.[3]
-
DO NOT attempt to neutralize this compound with chemical treatments like sodium hypochlorite (B82951) unless a validated protocol for this specific compound is provided by your EHS department. While this method is effective for some cytotoxic drugs, its efficacy and the potential for hazardous byproducts with this compound are unknown.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. web.uri.edu [web.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. weizmann.ac.il [weizmann.ac.il]
Essential Safety and Logistical Information for Handling (-)-Steganacin
Disclaimer: No specific Safety Data Sheet (SDS) for (-)-Steganacin was found. The following guidance is based on established safety protocols for handling potent cytotoxic compounds and should be adapted to your specific laboratory conditions and institutional safety procedures. A thorough risk assessment should be conducted before handling this compound.
This compound is a lignan (B3055560) with antineoplastic properties, indicating it is a cytotoxic agent.[1][2] As such, it should be handled with extreme caution to minimize the risk of exposure to researchers, scientists, and drug development professionals. The primary routes of occupational exposure to cytotoxic drugs include inhalation of dust or aerosols, absorption through the skin, and ingestion from contaminated surfaces.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving with Chemotherapy-Rated Gloves | Use two pairs of powder-free, chemotherapy-rated nitrile gloves. The outer glove should have a long cuff extending over the gown sleeve. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4] |
| Body | Disposable, Solid-Front Gown | Wear a disposable, solid-front gown made of a low-permeability fabric with a back closure and long sleeves with tight-fitting elastic or knit cuffs. |
| Eyes/Face | Safety Goggles and Face Shield | Use tightly fitting safety goggles and a full-face shield to protect against splashes and aerosols. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved N95 or higher respirator is required when handling the powder form outside of a containment device to prevent inhalation of aerosolized particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a restricted-access laboratory, with clear signage indicating the presence of a cytotoxic compound.
-
Containment: Weighing and reconstituting of powdered this compound should be performed in a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to protect both the product and personnel. The work surface should be covered with a disposable, plastic-backed absorbent pad.[5]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and a spill kit specifically for cytotoxic drugs are readily accessible.
2. Handling the Compound:
-
Donning PPE: Before entering the designated handling area, don the required PPE in the correct order (gown, respirator, face shield, and then two pairs of gloves).
-
Weighing and Reconstitution:
-
Handle the powder with care to avoid generating dust.
-
Use a dedicated set of utensils (spatula, weighing paper).
-
When adding solvent, do so slowly to avoid splashing.
-
Venting devices with hydrophobic filters may be used to reduce internal pressure in vials during reconstitution.[4]
-
-
Labeling: All containers holding this compound, whether in pure form or in solution, must be clearly labeled with the compound name, concentration, and a cytotoxic hazard symbol.[5]
3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable deactivating agent (e.g., a solution of sodium hypochlorite), followed by a rinse with 70% ethanol.[4]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The rest of the PPE should be removed in the designated doffing area and disposed of in the appropriate waste stream.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste" | High-temperature incineration. |
| Sharps | Puncture-resistant, purple-lidded sharps container for cytotoxic waste | High-temperature incineration.[6] |
| Liquid Waste | Designated, sealed, and labeled container for liquid cytotoxic waste | High-temperature incineration.[7] |
| Contaminated PPE | Yellow chemotherapy waste container, clearly labeled as "Cytotoxic Waste" | High-temperature incineration. |
Solid cytotoxic materials should be disposed of in designated containers with a "Cytotoxic" label.[2] Liquid waste should also be collected in specifically labeled containers.[2] Sharps contaminated with cytotoxic drugs must be placed in a purple-lidded sharps container.[1][6] All cytotoxic waste must be segregated from other waste streams and disposed of via high-temperature incineration.[7]
Experimental Protocols: Glove Permeability Considerations
While no specific glove permeability data for this compound was found, studies on other cytotoxic agents provide valuable insights.
General Findings on Glove Permeability to Cytotoxic Agents:
-
Neoprene, natural rubber latex, and nitrile gloves generally exhibit the highest resistance to permeation by cytotoxic drugs.[4][8]
-
Vinyl gloves are more permeable and are not recommended for handling cytotoxic agents.[9]
-
Double-gloving is a recommended practice to increase protection.[4]
-
Factors such as glove thickness, duration of exposure, and the chemical properties of the drug can affect permeability.[8]
Experimental Methodology for Assessing Glove Permeability (Based on cited studies):
A common method to assess glove permeability involves the following steps:
-
A piece of the glove material is placed in a permeation cell, separating a challenge solution (the cytotoxic drug) from a collection medium.
-
The collection medium is sampled at regular intervals.
-
The samples are analyzed using a sensitive analytical technique, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect any permeated drug.[8]
-
The breakthrough time (the time it takes for the drug to be detected in the collection medium) and the steady-state permeation rate are determined.
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling and disposal of this compound.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. weizmann.ac.il [weizmann.ac.il]
- 3. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 4. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. hospitalnews.com [hospitalnews.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
